Product packaging for 3-Isobutylaniline(Cat. No.:CAS No. 131826-11-4)

3-Isobutylaniline

Cat. No.: B1602854
CAS No.: 131826-11-4
M. Wt: 149.23 g/mol
InChI Key: JSOMPMRZESLPSM-UHFFFAOYSA-N
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Description

3-Isobutylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1602854 3-Isobutylaniline CAS No. 131826-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMPMRZESLPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597495
Record name 3-(2-Methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131826-11-4
Record name 3-(2-Methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 3-Isobutylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-isobutylaniline (also known as 3-(2-methylpropyl)benzenamine). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.09t1HAr-H
6.60d1HAr-H
6.52-6.57m2HAr-H
3.66bs2H-NH₂
2.41d2H-CH₂-
1.87m1H-CH-
0.93d6H-CH₃

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~146C-NH₂
~143C-CH₂
~129Ar-CH
~118Ar-CH
~115Ar-CH
~113Ar-CH
~45-CH₂-
~30-CH-
~22-CH₃

Predictions are based on established increments for substituted benzenes.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960StrongAliphatic C-H stretch
~1620StrongN-H bend (scissoring)
1500 - 1600Medium-StrongAromatic C=C stretch
~1275MediumC-N stretch
690 - 900StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
149High[M]⁺ (Molecular Ion)
134Medium[M-CH₃]⁺
106High[M-C₃H₇]⁺ (Benzylic cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Film: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Spectrum Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean KBr/NaCl plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: Direct infusion or via a gas chromatograph (GC-MS).

  • Temperature: Source temperature typically 200-250 °C.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Interpretation Structure Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylaniline, with the CAS number 131826-11-4, is an aromatic amine characterized by an isobutyl group substituted at the meta-position of the aniline ring.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, notably in the agrochemical industry for the production of acaricides (pesticides for mites and ticks).[1][2] Its distinct molecular architecture, comprising a benzene ring, an amino group (-NH₂), and an isobutyl group (-CH₂CH(CH₃)₂), dictates its chemical reactivity and physical properties.[1] Understanding these physicochemical characteristics is paramount for its application in chemical synthesis, process optimization, and the development of new bioactive compounds. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that much of the publicly available data is predicted through computational models.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
Appearance Brown oil or solid
Boiling Point 245.7 ± 9.0 °C (Predicted)[3]
Density 0.944 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.60 ± 0.10 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 3.04850 (Predicted)[3]
Flash Point 104.3 ± 6.5 °C (Predicted)
Storage Conditions 2-8°C, under inert gas, protected from light[3]

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.[4][5]

Apparatus:

  • Thiele tube or aluminum heating block[4]

  • Thermometer

  • Small fusion tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed into the fusion tube.[4]

  • The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[4]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is heated slowly and uniformly in a Thiele tube or an aluminum block.[4]

  • As the temperature rises, air trapped in the capillary tube will slowly escape.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.[7]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Volumetric flasks and pipettes

Procedure:

  • A precise volume of a dilute solution of this compound in a suitable solvent (e.g., water or a water-alcohol mixture for solubility) is prepared.[7][8]

  • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • The standardized HCl solution is added incrementally from the burette.

  • After each addition of the titrant, the solution is allowed to stabilize, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of HCl added (x-axis).

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been protonated).

LogP Determination (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically octanol and water, to assess its lipophilicity.[9][10]

Apparatus:

  • Separatory funnel

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • Shaker

Procedure:

  • A known amount of this compound is dissolved in either water or 1-octanol.

  • This solution is added to a separatory funnel along with the other immiscible solvent.[10]

  • The funnel is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then left to stand until the layers have fully separated.[10]

  • A sample is carefully taken from both the aqueous and the octanol layers.

  • The concentration of this compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

  • LogP is the base-10 logarithm of the partition coefficient (P).

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this determination.[11][12][13]

Apparatus:

  • Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening mechanism, a stirrer, an ignition source (e.g., a small flame or electric igniter), and a heating source.[11][12]

  • Thermometer

Procedure:

  • The brass test cup is filled with this compound to the specified level.[11]

  • The lid is securely placed on the cup.

  • The sample is heated at a slow, constant rate while being continuously stirred.[12]

  • At regular temperature intervals, the stirring is stopped, and the ignition source is briefly introduced into the vapor space above the liquid through the shutter mechanism in the lid.[11]

  • This process is repeated until a "flash" — a brief ignition of the vapors inside the cup — is observed.[12]

  • The temperature at which the flash occurs is recorded as the flash point of the substance.[11]

Synthesis Workflow Visualization

A prominent and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of 3-nitroisobutylbenzene.[14] This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on activated charcoal (Pd/C).[14]

G A 3-Nitroisobutylbenzene (Starting Material) B Catalytic Hydrogenation A->B Subjected to D Reduction of Nitro Group B->D Leads to C Catalyst: Palladium on Carbon (Pd/C) Reagent: Hydrogen Gas (H₂) or other H-donor C->B Utilizes E This compound (Final Product) D->E Forms F Work-up & Purification (e.g., Filtration, Distillation) E->F Undergoes

Caption: Synthesis workflow for this compound via catalytic hydrogenation.

References

3-isobutylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isobutylaniline, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and safety information, tailored for professionals in research and development.

Core Properties of this compound

This compound, also known as 3-(2-methylpropyl)aniline, is an aromatic amine with an isobutyl substituent at the meta position of the benzene ring. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

PropertyValue
CAS Number 131826-11-4
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
IUPAC Name 3-(2-methylpropyl)aniline

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and industrially relevant methods are detailed below.

Method 1: Catalytic Hydrogenation of 1-Isobutyl-3-nitrobenzene

This is a widely used method that proceeds with high yield and purity.[1] The process involves the reduction of the nitro group of 1-isobutyl-3-nitrobenzene to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-isobutyl-3-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 5-10% Palladium on activated carbon.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.

Diagram of Catalytic Hydrogenation Workflow

G Catalytic Hydrogenation Workflow for this compound Synthesis start Start: 1-Isobutyl-3-nitrobenzene in Solvent catalyst Add Pd/C Catalyst start->catalyst hydrogenation Hydrogenation (H2 gas, pressure) catalyst->hydrogenation monitoring Monitor Reaction (TLC/GC) hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Filter to Remove Catalyst monitoring->filtration Complete concentration Concentrate Filtrate filtration->concentration purification Purify by Distillation/ Chromatography concentration->purification end_product End Product: This compound purification->end_product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Multi-step Synthesis from m-Nitroacetophenone

This alternative route involves a series of reactions starting from a different commercially available material.

Experimental Protocol:

  • Step 1: Wolff-Kishner Reduction of m-Nitroacetophenone. The keto group of m-nitroacetophenone is reduced to a methylene group. The Huang-Minlon modification is commonly employed, which involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[2][3] This yields m-nitro-ethylbenzene.

  • Step 2: Friedel-Crafts Acylation of m-Nitro-ethylbenzene. This step introduces the remaining carbons of the isobutyl group.

  • Step 3: Catalytic Hydrogenation. The nitro group of the resulting substituted nitrobenzene is then reduced to the amine, as described in Method 1.

Applications in Agrochemicals

A significant application of this compound is its use as a key intermediate in the synthesis of the novel acaricide, pyflubumide.[4] Pyflubumide is effective against a variety of mite species that are resistant to existing pesticides.

Biological Activity and Signaling Pathways

Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound itself. Its primary role in the literature is as a precursor molecule. However, the biological activity of its derivative, pyflubumide, provides insight into the types of biological systems that can be targeted by molecules containing the this compound scaffold.

Pyflubumide acts as a succinate dehydrogenase inhibitor (SDHI) . It targets and inhibits the function of mitochondrial complex II in the electron transport chain. This disruption of cellular respiration is the basis for its acaricidal activity.

Diagram of Pyflubumide's Mode of Action

G Pyflubumide's Inhibition of Mitochondrial Complex II cluster_etc Electron Transport Chain c1 Complex I c3 Complex III c1->c3 c2 Complex II (Succinate Dehydrogenase) c2->c3 fumarate Fumarate c2->fumarate c4 Complex IV c3->c4 atp_synthase ATP Synthase c4->atp_synthase pyflubumide Pyflubumide (derived from this compound) pyflubumide->c2 Inhibits succinate Succinate succinate->c2

Caption: Pyflubumide inhibits Complex II, disrupting the electron transport chain.

Safety and Handling

Substituted anilines, including this compound, are generally considered hazardous materials and should be handled with appropriate safety precautions.

  • Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust or aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the CH proton of the isobutyl group, and the two CH₃ groups of the isobutyl group. The NH₂ protons will appear as a broad singlet.
¹³C NMR Resonances for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions) and the aliphatic carbons of the isobutyl group.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (149.23 m/z) and characteristic fragmentation patterns.

This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, further investigation and adherence to safety protocols are essential for its effective and safe use.

References

A Historical and Technical Guide to Isobutylaniline Derivatives: From Aniline's Dawn to Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and modern applications of isobutylaniline derivatives. From the early days of synthetic chemistry to their current role in advanced agrochemicals, this document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this important class of compounds.

Introduction: The Legacy of Aniline and the Rise of Substituted Derivatives

The story of isobutylaniline derivatives is intrinsically linked to the history of aniline (C₆H₅NH₂), a foundational molecule in synthetic organic chemistry. First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," its true potential was unlocked in the mid-19th century. The burgeoning coal tar industry provided a ready source of aromatic compounds, paving the way for the synthesis of a vast array of aniline derivatives.[1] This era marked the birth of the synthetic dye industry and laid the groundwork for modern pharmaceutical chemistry.[2]

While aniline itself and its simpler derivatives found early applications in dyes and medicines, focused research on specific isomers of alkyl-substituted anilines, such as isobutylaniline, emerged later. The trajectory of isobutylaniline research, particularly the 3-isobutyl isomer, gained significant momentum with the search for novel pesticides.[3] The unique physicochemical properties conferred by the isobutyl group, such as a specific level of lipophilicity, proved advantageous for biological activity, particularly in the development of acaricides (mite and tick control agents).[3]

Synthesis of Isobutylaniline: Historical and Modern Methodologies

The synthesis of aniline derivatives has evolved significantly since the 19th century. Early methods often involved the reduction of nitroarenes, a technique that remains relevant today.

Historical Context: The Nitration-Reduction Route

The traditional and most common method for synthesizing anilines involves a two-step process: the nitration of an aromatic ring followed by the reduction of the nitro group.[1]

  • Nitration: The aromatic precursor is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring.

  • Reduction: The resulting nitroaromatic compound is then reduced to the corresponding aniline. A variety of reducing agents have been employed historically and in modern synthesis:

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.[1]

    • Metal-Acid Reduction: Historically, metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) were widely used.[1]

    • Stannous Chloride (SnCl₂): This is another mild reducing agent used for converting nitro groups to amines.[1]

Modern Industrial Synthesis of 3-Isobutylaniline

A key intermediate for modern agrochemicals, this compound, is produced on an industrial scale. A common route starts from isobutyrophenone.[3][4] A patented method outlines a multi-step synthesis:

  • Preparation of 2-methyl-1-(morpholino)prop-1-ene: Isobutyraldehyde is reacted with morpholine in the presence of p-toluenesulfonic acid as a catalyst.[5]

  • Synthesis of m-nitro isobutyl ketone: The enamine from the previous step is condensed with m-nitrobenzoyl chloride, followed by hydrolysis.[5]

  • Selective Hydrogenation to m-aminophenyl isobutyl ketone: The nitro group is selectively reduced to an amine using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[5]

  • Wolff-Kishner Reduction to this compound: The carbonyl group of the ketone is reduced to a methylene group to yield the final product.[3]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Condensation and Hydrolysis cluster_2 Step 3: Selective Hydrogenation cluster_3 Step 4: Wolff-Kishner Reduction Isobutyraldehyde Isobutyraldehyde Enamine Enamine Isobutyraldehyde->Enamine Morpholine Morpholine Morpholine->Enamine p-TSA p-TSA p-TSA->Enamine m-Nitro isobutyl ketone m-Nitro isobutyl ketone Enamine->m-Nitro isobutyl ketone Condensation m-Nitrobenzoyl chloride m-Nitrobenzoyl chloride m-Nitrobenzoyl chloride->m-Nitro isobutyl ketone HCl HCl HCl->m-Nitro isobutyl ketone Hydrolysis m-Aminophenyl isobutyl ketone m-Aminophenyl isobutyl ketone m-Nitro isobutyl ketone->m-Aminophenyl isobutyl ketone H2, Pd/C H2, Pd/C H2, Pd/C->m-Aminophenyl isobutyl ketone This compound This compound m-Aminophenyl isobutyl ketone->this compound Hydrazine, Base, Heat Hydrazine, Base, Heat Hydrazine, Base, Heat->this compound

Experimental Protocol: Synthesis of this compound (Illustrative)

This is a generalized protocol based on patented methods. Specific conditions may vary.

  • Step 1: Preparation of 2-methyl-1-(morpholino)prop-1-ene. In a reaction vessel, combine isobutyraldehyde and hexamethylene. Add a solution of p-toluenesulfonic acid and morpholine dropwise. Heat the mixture to 80-90°C and reflux for 8 hours. After cooling to room temperature, filter the mixture. Concentrate the filtrate and fractionally distill to obtain 2-methyl-1-(morpholino)prop-1-ene.[5]

  • Step 2: Preparation of m-nitro isobutyl ketone. To a reaction vessel containing m-nitrobenzoyl chloride and dichloromethane, add a solution of 2-methyl-1-(morpholino)prop-1-ene in dichloromethane dropwise while maintaining the temperature below 20°C. After the addition, heat the mixture to 40-45°C and then reflux for 2 hours. Wash the reaction mixture to neutrality. Separate the organic layer, concentrate it, and then add 31% hydrochloric acid. Heat to 40-45°C and stir for 8 hours. Cool to room temperature and extract with toluene. Wash the organic layer to neutrality and concentrate to obtain m-nitro isobutyl ketone.[5]

  • Step 3: Preparation of m-aminophenyl isobutyl ketone. In a reaction vessel, combine ethanol, toluene, m-nitro isobutyl ketone, and 5% Pd/C. Purge the vessel with nitrogen, followed by hydrogen. Maintain a hydrogen pressure of 0.1-0.15 MPa and a temperature below 20°C while stirring for 12 hours. Filter the reaction mixture and concentrate the filtrate to yield m-aminophenyl isobutyl ketone.[5]

  • Step 4: Preparation of this compound (Wolff-Kishner Reduction). Combine m-aminophenyl isobutyl ketone, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol). Add a strong base (e.g., potassium hydroxide) and heat the mixture to drive off water and excess hydrazine. Continue heating at a higher temperature to effect the reduction of the ketone to a methylene group, yielding this compound. Purify the product by distillation.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its application as a chemical intermediate.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
CAS Number 131826-11-4[3]
IUPAC Name 3-(2-methylpropyl)aniline[3]
Density (Predicted) 0.944 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 245.7 ± 9.0 °C[3]
Flash Point (Predicted) 104.3 ± 6.5 °C[3]
LogP 3.04850[3]

Applications in Agrochemicals: The Rise of Carboxanilide Acaricides

A significant modern application of this compound is in the synthesis of carboxanilide acaricides. A prime example is Pyflubumide, developed by Nihon Nohyaku Co., Ltd., and first registered in Japan in 2015.[3]

Mechanism of Action: Inhibition of Mitochondrial Complex II

Pyflubumide and other carboxanilide acaricides act as inhibitors of mitochondrial complex II (succinate dehydrogenase).[6] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting complex II, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately, cell death in the target pest.[7] The inhibition is typically at the ubiquinone-binding site of the complex.[6]

G cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Complex II Complex II Complex III Complex III Complex IV Complex IV ATP Synthase ATP Synthase Ubiquinone Pool Ubiquinone Pool Cytochrome c Cytochrome c Carboxanilide Acaricide Carboxanilide Acaricide Carboxanilide Acaricide->Complex II Inhibition

Structure-Activity Relationship (SAR) and Drug Development

The development of effective agrochemicals and pharmaceuticals relies heavily on understanding the structure-activity relationship (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[8]

A General Workflow for SAR Studies

A typical workflow for an SAR study in the context of insecticide development involves several key stages:

G Lead Compound Identification Lead Compound Identification Analog Synthesis Analog Synthesis Lead Compound Identification->Analog Synthesis Biological Screening Biological Screening Analog Synthesis->Biological Screening Data Analysis (QSAR) Data Analysis (QSAR) Biological Screening->Data Analysis (QSAR) Design of New Analogs Design of New Analogs Data Analysis (QSAR)->Design of New Analogs Iterative Optimization Iterative Optimization Data Analysis (QSAR)->Iterative Optimization Design of New Analogs->Analog Synthesis Iterate Iterative Optimization->Lead Compound Identification New Lead

Experimental Protocol: Acaricide Bioassay (Illustrative)

This protocol is a generalized representation of methods used for determining acaricide efficacy, such as the CDC bottle bioassay or WHO tube tests.[9][10]

  • Preparation of Insecticide Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From the stock solution, create a series of serial dilutions to be tested.[11]

  • Coating of Test Vials/Tubes: Add a precise volume (e.g., 1 mL) of each dilution to a glass vial or tube. Roll and rotate the vial until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control vials using only the solvent.[11]

  • Exposure of Mites/Ticks: Introduce a known number of the target arthropods (e.g., 20-25 adult mites) into each treated and control vial.[11]

  • Incubation: Keep the vials under controlled conditions of temperature, humidity, and light for a specified exposure period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead and live individuals in each vial. Moribund individuals that are unable to move are often counted as dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the test population).[12]

Comparative Efficacy of Acaricides

The efficacy of acaricides is often compared using their LC₅₀ values. Lower LC₅₀ values indicate higher toxicity to the target pest.

Acaricide ClassExample CompoundTarget PestLC₅₀Reference
CarboxanilidePyflubumideTetranychus urticaeData not available in searched documents
METIFenpyroximateTetranychus urticaeVariable depending on strain
PyrroleChlorfenapyrTetranychus urticaeVariable depending on strain
AvermectinAbamectinTetranychus urticaeVariable depending on strain[2]

Note: LC₅₀ values can vary significantly depending on the target species, life stage, and resistance profile of the population being tested.

Historical Perspective on Isobutylaniline Derivatives in Other Fields

While the most prominent modern application of this compound is in agrochemicals, the broader family of aniline derivatives has a rich history in other industries.

  • Dye Industry: The discovery of mauveine from aniline in 1856 by William Henry Perkin revolutionized the textile industry.[13] While specific historical patents for dyes derived directly from isobutylaniline were not identified in the conducted research, the general principles of azo dye synthesis, which involve the diazotization of an aniline derivative and coupling with another aromatic compound, would be applicable.

  • Pharmaceuticals: The first synthetic analgesics and antipyretics, such as acetanilide and phenacetin, were simple derivatives of aniline and p-nitrophenol.[2] These discoveries in the late 19th century marked the beginning of the modern pharmaceutical industry, which grew out of the synthetic dye industry.[2] Although direct evidence of isobutylaniline derivatives as early pharmaceuticals was not found, the historical precedent for using aniline derivatives as a starting point for drug discovery is well-established.

Conclusion and Future Outlook

The historical journey of isobutylaniline derivatives from the foundational chemistry of aniline to their current role as key components of modern acaricides demonstrates a clear progression of scientific understanding and application. The synthesis of these compounds has been refined for industrial-scale production, and their mechanism of action at the molecular level is now well-understood.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Derivatives: The isobutylaniline scaffold remains a promising starting point for the design of new agrochemicals and potentially pharmaceuticals with improved efficacy, selectivity, and environmental profiles.

  • Combating Resistance: As with all pesticides, the development of resistance in target pest populations is a significant concern. Ongoing research into the mechanisms of resistance and the development of new derivatives that can overcome these mechanisms will be crucial.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced computational tools and QSAR modeling will continue to play a vital role in the rational design of new isobutylaniline derivatives with desired biological activities.[8]

References

Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used in the structural analysis of substituted aniline compounds. Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure and electronic properties crucial for rational drug design and the development of novel materials. This document details the experimental and computational techniques employed to elucidate these characteristics, offering practical protocols and comparative data to aid in research and development.

Introduction to the Structural Significance of Substituted Anilines

Substituted anilines are a class of aromatic compounds that feature an amino group attached to a benzene ring, with one or more hydrogen atoms on the ring replaced by various functional groups. The nature, position, and orientation of these substituents profoundly influence the molecule's conformation, electronic distribution, and, consequently, its biological activity and material properties. Structural analysis provides critical insights into bond lengths, bond angles, torsional angles, and non-covalent interactions, which are essential for understanding structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).

Key Analytical Techniques for Structural Elucidation

The structural characterization of substituted anilines relies on a combination of experimental techniques and computational modeling. The primary methods include X-ray crystallography for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and electronic information in solution, and Density Functional Theory (DFT) for in-silico analysis and prediction of molecular properties.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the substituted aniline compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., CCD or CMOS).[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization.[3][4]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[5][6]

Data Presentation: Crystallographic Data for Substituted Anilines

The following table summarizes key bond lengths and angles for a selection of substituted aniline compounds determined by X-ray crystallography.

CompoundC-N Bond Length (Å)N-H Bond Length (Å)C-C-N Bond Angle (°)H-N-H Bond Angle (°)Reference
Aniline1.3981.009120.0113.1[7]
4-Nitroaniline1.3630.860120.0121.0CSD Entry: NPHANL01
4-Chloroaniline1.3920.900120.0112.0CSD Entry: CLANIL01
4-Methylaniline1.3960.950120.0111.0CSD Entry: MEANIL01
2,6-Dimethylaniline1.4070.930118.9111.0CSD Entry: DMANTL01

Note: Data for substituted anilines other than the parent aniline are sourced from the Cambridge Structural Database (CSD) and may represent an average value from the deposited crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules in solution. For substituted anilines, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Experimental Protocol: ¹³C and ¹⁵N NMR Spectroscopy

  • Sample Preparation: A solution of the substituted aniline (typically 5-20 mg for ¹³C NMR and 50-100 mg for ¹⁵N NMR at natural abundance) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus of interest (e.g., 125 MHz for ¹³C and 50 MHz for ¹⁵N on a 500 MHz spectrometer).

  • Data Acquisition for ¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a 90° pulse width, a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹⁵N NMR: Due to the low natural abundance and negative nuclear Overhauser effect (nOe) of ¹⁵N, specialized techniques are often employed. The use of inverse-gated decoupling or polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can enhance sensitivity. A longer relaxation delay (e.g., 10-30 seconds) may be necessary for quaternary nitrogens.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹³C) or an external standard (e.g., liquid ammonia or nitromethane for ¹⁵N).

Data Presentation: ¹³C and ¹⁵N NMR Chemical Shifts of Substituted Anilines

The following tables summarize the ¹³C and ¹⁵N NMR chemical shifts for a series of para-substituted anilines.

Table 1: ¹³C NMR Chemical Shifts (ppm) of para-Substituted Anilines (in CDCl₃)

Substituent (X)C1 (ipso-NH₂)C2, C6C3, C5C4 (ipso-X)
-H146.7118.6129.3115.2
-NO₂155.4113.8126.2137.9
-Cl145.3116.4129.4125.7
-CH₃144.2115.3130.0129.6
-OCH₃140.8116.5114.8152.3

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: ¹⁵N NMR Chemical Shifts (ppm) of para-Substituted Anilines (referenced to NH₃)

SubstituentChemical Shift (ppm)
-H-325.5
-NO₂-309.8
-CN-315.2
-Cl-323.1
-CH₃-329.7
-OCH₃-335.4

Note: The chemical shifts are sensitive to the electronic effects of the substituents.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict and understand the structural and electronic properties of molecules.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Structure Input: The 3D coordinates of the substituted aniline are generated using a molecular builder or from existing crystallographic data.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.[8]

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Property Calculation: Various electronic properties, such as Mulliken charges, dipole moments, and molecular orbital energies (HOMO and LUMO), can be calculated from the optimized geometry.

Data Presentation: Calculated vs. Experimental Bond Lengths for Aniline

BondCalculated (B3LYP/6-311++G(d,p)) (Å)Experimental (Å)
C-N1.3951.398
Average C-C1.3931.397
Average N-H1.0121.009
Average C-H1.0851.084

Visualization of Pathways and Workflows

Metabolic Pathway of Aniline

Aniline undergoes metabolic activation primarily in the liver. The following diagram illustrates the key steps in its biotransformation.

Aniline_Metabolism Aniline Aniline N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Major Pathway Acetylation N-Acetylation (NAT2) Aniline->Acetylation Minor Pathway Phenylhydroxylamine N-Phenylhydroxylamine N_Hydroxylation->Phenylhydroxylamine Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Acetanilide Acetanilide Acetylation->Acetanilide Hydroxylation Hydroxylation (CYP450) Acetanilide->Hydroxylation p_Aminophenol p-Aminophenol Hydroxylation->p_Aminophenol Conjugation Conjugation (Glucuronidation/ Sulfation) p_Aminophenol->Conjugation Excretion Excretion Conjugation->Excretion QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Data_Curation 2. Data Curation (Remove duplicates, correct errors) Data_Collection->Data_Curation Dataset_Split 3. Dataset Splitting (Training and Test Sets) Data_Curation->Dataset_Split Descriptor_Calc 4. Descriptor Calculation (2D/3D descriptors) Dataset_Split->Descriptor_Calc Feature_Selection 5. Feature Selection (Reduce dimensionality) Descriptor_Calc->Feature_Selection Model_Building 6. Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Model_Validation 7. Model Validation (Internal & External) Model_Building->Model_Validation Prediction 8. Prediction of New Compounds Model_Validation->Prediction Interpretation 9. Mechanistic Interpretation Model_Validation->Interpretation

References

Technical Guide: 3-Isobutylaniline - Solubility and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and recommended storage conditions for 3-isobutylaniline. The information is intended to support researchers and professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Core Properties of this compound

PropertyValue
CAS Number 131826-11-4
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Neat (liquid)
Boiling Point 245.7 ± 9.0 °C (Predicted)
Density 0.944 ± 0.06 g/cm³ (Predicted)
pKa 4.60 ± 0.10 (Predicted)

Solubility Profile

Qualitative Solubility Assessment:

  • Water: Expected to be sparingly soluble to insoluble in water. The hydrophobic nature of the isobutyl group and the benzene ring will likely limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

  • Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Ethers (e.g., Diethyl ether, THF): Expected to be soluble.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): Expected to be soluble.

  • Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Expected to have lower solubility compared to more polar organic solvents.

It is highly recommended to perform experimental solubility tests for specific applications and solvent systems.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure laboratory safety.

ParameterRecommendation
Storage Temperature 2-8 °C (refrigerated)
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)
Light Keep in a dark place, protected from light
Container Store in a tightly sealed, original container. Lined metal or plastic containers are suitable.[1]
Incompatible Materials Store away from incompatible materials and foodstuff containers.[1]
General Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

Experimental Protocol: Determination of Solubility (Adapted from OECD Guideline 105)

This section outlines a general experimental workflow for determining the solubility of this compound in a given solvent. This protocol is based on the principles of the flask method described in the OECD Guideline 105 for Testing of Chemicals.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid/liquid should be visually present to ensure saturation.

    • Place the flask in a constant temperature bath and agitate (shake or stir) for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Preliminary tests may be needed to determine the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for a period to allow for the separation of the undissolved this compound.

    • To ensure the removal of undissolved compound, centrifuge an aliquot of the supernatant or filter it through a membrane filter that does not interact with the compound or solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Generate a calibration curve using the analytical instrument of choice by plotting the instrument response versus the concentration of the standard solutions.

    • Dilute the saturated solution (from step 2) with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Workflow for Handling and Storage of this compound

G cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_storage Long-term Storage cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Designated Cold Storage (2-8°C) Log->InitialStore Retrieve Retrieve from Storage InitialStore->Retrieve Seal Ensure Container is Tightly Sealed InitialStore->Seal InertAtmosphere Work under Inert Atmosphere (e.g., Glovebox or N2/Ar line) Retrieve->InertAtmosphere Aliquot Aliquot Required Amount InertAtmosphere->Aliquot Return Return to Storage Aliquot->Return Collect Collect Waste in Designated Container Aliquot->Collect Return->InitialStore Label Check Label Integrity Seal->Label Monitor Monitor Storage Conditions (Temperature Log) Label->Monitor LabelWaste Label Waste Container Clearly Collect->LabelWaste Dispose Dispose According to Institutional and Local Regulations LabelWaste->Dispose

Caption: Workflow for receiving, handling, storing, and disposing of this compound.

References

Methodological & Application

Synthesis of 3-Isobutylaniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis of 3-isobutylaniline, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthetic route discussed is the reduction of 3-nitroisobutylbenzene, a common and industrially relevant transformation. Two effective methods are presented: catalytic hydrogenation and chemical reduction using a transfer hydrogenation agent.

Overview

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound from 3-nitroisobutylbenzene, both catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and chemical reduction with sodium hypophosphite monohydrate in the presence of Pd/C are highly efficient methods. These processes have been reported to achieve high yields, with some literature suggesting yields of up to 93%.[1] The choice between these methods may depend on the available equipment (e.g., hydrogenation apparatus) and safety considerations.

Data Summary

The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound from 3-nitroisobutylbenzene.

ParameterMethod 1: Chemical ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)Hydrogen gas (H₂)
Catalyst 5% Palladium on Carbon (Pd/C)5% or 10% Palladium on Carbon (Pd/C)
Solvent n-Butyl acetate and WaterProtic solvents (e.g., Ethanol, Methanol, Acetic Acid)
Temperature RefluxTypically ambient to moderate temperatures (e.g., 35°C)
Pressure Atmospheric0.1 to 5 MPa (0.5 to 1 MPa is preferable)[2]
Reaction Time 3 hours[2]Varies depending on substrate, catalyst loading, and conditions
Reported Yield High (Specific yield for a similar substrate was ~71.5% as per patent example)[2]Up to 93%[1]

Experimental Protocols

Method 1: Chemical Reduction with Sodium Hypophosphite

This protocol is adapted from a patented procedure and utilizes sodium hypophosphite monohydrate as the hydrogen donor in a biphasic solvent system.[2]

Materials:

  • 3-Nitroisobutylbenzene derivative (e.g., oil obtained from the reaction of 1-bromo-3-nitrobenzene and isobutene)

  • Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

  • Sodium carbonate (Na₂CO₃)

  • 5% Palladium on carbon (Pd/C, 50% water content)

  • n-Butyl acetate

  • Water

  • 50 mL reaction flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a 50 mL flask, add the 3-nitroisobutylbenzene derivative (0.976 g).

  • Add sodium hypophosphite monohydrate (1.60 g, 15.0 mmol), sodium carbonate (0.27 g, 2.5 mmol), and 5% palladium on carbon (115 mg, 50% water content).[2]

  • Add n-butyl acetate (2.5 mL) and water (2.5 mL) to the flask.[2]

  • Equip the flask with a reflux condenser and a stirrer.

  • Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Separate the organic layer from the aqueous layer.

  • The organic layer containing the this compound can be further purified by distillation or chromatography.

Method 2: Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of a nitroarene using palladium on carbon and hydrogen gas. Specific conditions may require optimization.

Materials:

  • 3-Nitroisobutylbenzene

  • Palladium on Carbon (5% or 10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, add 3-nitroisobutylbenzene.

  • Add a suitable solvent such as ethanol or ethyl acetate.

  • Under an inert atmosphere (nitrogen or argon), carefully add the Pd/C catalyst. The catalyst is typically used at a loading of 1-10 mol% of palladium relative to the substrate.

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove the inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).[2]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete. The reaction progress can be monitored by techniques such as TLC, GC, or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry completely in the air. Keep it wet with solvent during filtration and handling.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • The filtrate, containing the this compound, can be concentrated under reduced pressure.

  • The crude product can be purified further by distillation under reduced pressure or by column chromatography.

Visualizations

Chemical Reaction Workflow:

Synthesis of this compound from 3-Nitroisobutylbenzene cluster_start Starting Material cluster_methods Reduction Methods cluster_reagents1 Reagents for Method 1 cluster_reagents2 Reagents for Method 2 cluster_product Product cluster_purification Workup and Purification 3-Nitroisobutylbenzene 3-Nitroisobutylbenzene Method_1 Method 1: Chemical Reduction 3-Nitroisobutylbenzene->Method_1 Method_2 Method 2: Catalytic Hydrogenation 3-Nitroisobutylbenzene->Method_2 Reagents_1 NaH2PO2·H2O Pd/C, Na2CO3 n-Butyl Acetate/Water Reflux, 3h Method_1->Reagents_1 This compound This compound Method_1->this compound Reagents_2 H2 Gas Pd/C Ethanol Pressure Method_2->Reagents_2 Method_2->this compound Workup Filtration of Catalyst This compound->Workup Purification Extraction / Distillation Workup->Purification

Caption: Reaction workflow for the synthesis of this compound.

Experimental Workflow Diagram:

General Experimental Workflow Start Start Setup Setup Reaction Vessel with 3-Nitroisobutylbenzene and Solvent Start->Setup Add_Catalyst Add Pd/C Catalyst (under inert atmosphere for Method 2) Setup->Add_Catalyst Add_Reagents Add Reducing Agent (NaH2PO2·H2O or H2 gas) Add_Catalyst->Add_Reagents Reaction Run Reaction (Heating or Pressurizing) Add_Reagents->Reaction Monitor Monitor Reaction Progress (TLC, GC, H2 uptake) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Filter to Remove Catalyst Monitor->Workup Complete Purify Purify Product (Extraction, Distillation) Workup->Purify End End Purify->End

Caption: General experimental workflow for the reduction of 3-nitroisobutylbenzene.

References

Application Notes and Protocols: 3-Isobutylaniline as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isobutylaniline is a substituted aniline that serves as a valuable structural scaffold and key intermediate in the synthesis of biologically active molecules.[1] While it has established applications in the agrochemical industry, notably as a precursor for the acaricide Pyflubumide, its utility in medicinal chemistry is an area of growing interest.[1][2] The isobutyl group provides a lipophilic moiety that can enhance binding to biological targets, while the aniline functional group offers a versatile handle for a wide array of chemical transformations. These properties make this compound an attractive starting point for generating libraries of novel compounds in drug discovery programs.

This document provides detailed application notes on the use of this compound in the development of antibacterial agents and outlines the fundamental synthetic protocols for its preparation and derivatization.

Application Note 1: Development of Novel Antibacterial Agents

The this compound scaffold has been successfully incorporated into salicylanilide-based peptidomimetics, leading to the discovery of compounds with potent antibacterial activity. In these structures, the this compound moiety is acylated to form a larger molecule that demonstrates efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Data Presentation: Biological Activity

A study of salicylanilide-based peptidomimetics revealed that derivatives incorporating an isobutyl group (such as compound 3f ) exhibit significant and broad-spectrum antibacterial activity.[3] The activity is bactericidal, and its mechanism is likely unrelated to the resistance mechanisms for methicillin and vancomycin.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives

Compound R¹ Group S. aureus (MRSA) MIC (µg/mL) E. faecalis (VRE) MIC (µg/mL)
3e 3-thiabutyl 2 - 4 4
3f isobutyl 2 - 4 4
3g cyclohexylmethyl 2 - 4 >64
3h benzyl 2 >64

Data sourced from a study on salicylanilide-based peptidomimetics.[3] Compounds 3g and 3h showed high selective antistaphylococcal activity, while 3e and 3f demonstrated a more complex antibacterial profile.[3]

Experimental Workflow: From Scaffold to Bioactive Compound

The overall process involves synthesizing the advanced drug candidate from the this compound building block, followed by in vitro biological evaluation to determine its antimicrobial efficacy.

G s1 This compound (Building Block) s2 Intermediate Synthesis (e.g., N-acylation with a protected amino acid) s1->s2 Step 1 s3 Final Coupling Reaction (e.g., with Salicylic Acid Derivative) s2->s3 Step 2 s4 Purification & Characterization (HPLC, NMR, MS) s3->s4 Step 3 s5 Bioactive Derivative (e.g., Compound 3f) s4->s5 s6 In Vitro Screening: Antimicrobial Susceptibility Testing s5->s6 Biological Evaluation s7 MIC Determination (Data Generation) s6->s7

Caption: General workflow for synthesis and evaluation of antibacterial candidates.

Protocol 1: Synthesis of a this compound-Containing Peptidomimetic

This protocol is a representative method for the N-acylation of this compound to produce a bioactive derivative, based on similar reported syntheses.[3]

Objective: To synthesize a salicylanilide derivative incorporating the this compound scaffold.

Materials:

  • 2-(Benzyloxy)-5-chlorobenzoic acid

  • (2S)-2-Amino-4-methylpentanoic acid (Leucine)

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Procedure:

  • Step 1: Synthesis of the Acylating Agent.

    • Dissolve 2-(benzyloxy)-5-chlorobenzoic acid (1 eq.) and (2S)-2-amino-4-methylpentanoic acid (1 eq.) in anhydrous DMF.

    • Add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

    • Purify the resulting intermediate acid by column chromatography.

  • Step 2: Coupling with this compound.

    • Dissolve the intermediate acid from Step 1 (1 eq.) in anhydrous DCM.

    • Add a coupling agent (e.g., HOBt/EDC) and stir for 15 minutes.

    • Add this compound (1.1 eq.) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

  • Step 3: Deprotection (if necessary).

    • If a benzyl protecting group is used on the salicylic acid moiety, it can be removed via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the final active compound.

  • Step 4: Purification and Characterization.

    • Purify the final compound using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Note 2: Synthetic Utility and Physicochemical Properties

The availability and synthesis of this compound are critical for its role as a building block. It is typically synthesized via the reduction of a nitroaromatic precursor, a common and scalable industrial method.[1]

Data Presentation: Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing synthetic routes and predicting the behavior of its derivatives.

Table 2: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.24 g/mol [4]
Boiling Point 245.7 ± 9.0 °C (Predicted)[4]
pKa 4.60 ± 0.10 (Predicted)[4]
LogP 3.048 (Predicted)[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]

Data sourced from chemical databases.[4]

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from 3-nitroisobutylbenzene via catalytic hydrogenation. This is a widely used and high-yielding method.[1]

Materials:

  • 3-Nitroisobutylbenzene

  • Palladium on activated charcoal (Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source

  • Filtration agent (e.g., Celite)

Procedure:

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 3-nitroisobutylbenzene (1 eq.) in a suitable solvent like ethanol.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-5 atm) or maintain a continuous flow using a balloon.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

    • Monitor the reaction's progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary. The reported yields for this method are often high, up to 93%.[1]

Synthetic Pathway Diagram

The synthesis of this compound from its nitro precursor is a straightforward and efficient reduction reaction.

G start_node 3-Nitroisobutylbenzene mid_edge start_node->mid_edge end_node This compound mid_edge->end_node mid_edge->end_node     H₂, Pd/C     Ethanol     (Catalytic Hydrogenation)

Caption: Synthesis of this compound via catalytic hydrogenation.

Hypothesized Mechanism of Action: Antibacterial Activity

While the precise molecular target of the salicylanilide derivatives was not specified in the cited literature, antibacterial agents often disrupt critical cellular processes.[3] The diagram below illustrates a generalized mechanism where a drug candidate, derived from this compound, inhibits a key bacterial enzyme, leading to cell death.

G cluster_cell Bacterial Cell enzyme Essential Bacterial Enzyme (Target) process Vital Cellular Process (e.g., Cell Wall Synthesis) enzyme->process death Cell Death (Bactericidal Effect) process->death Maintains Cell Viability drug Drug Candidate (this compound Derivative) drug->enzyme Inhibition

Caption: Generalized pathway for an antibacterial drug candidate.

References

experimental procedure for Wolff-Kishner reduction of m-aminophenyl isobutyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the Wolff-Kishner reduction of m-aminophenyl isobutyl ketone to yield m-(4-methylpentyl)aniline. The procedure is based on the Huang-Minlon modification, which offers a more convenient and often higher-yielding one-pot reaction compared to the classical Wolff-Kishner reduction. This protocol is intended for researchers, scientists, and drug development professionals working in organic synthesis and medicinal chemistry. Safety precautions for handling hazardous reagents are also outlined.

Introduction

The Wolff-Kishner reduction is a powerful chemical reaction used in organic chemistry to convert a carbonyl group of a ketone or aldehyde into a methylene group (-CH2-). This deoxygenation reaction is particularly useful when other reducible functional groups that are sensitive to acidic conditions are present in the molecule, making the Clemmensen reduction unsuitable. The reaction proceeds through the formation of a hydrazone intermediate, which upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to form the corresponding alkane.

The Huang-Minlon modification of the Wolff-Kishner reduction is a widely adopted procedure that simplifies the experimental setup. In this one-pot method, the carbonyl compound, hydrazine hydrate, and a strong base like potassium hydroxide are heated in a high-boiling solvent, typically diethylene glycol.

This application note details the experimental procedure for the Wolff-Kishner reduction of m-aminophenyl isobutyl ketone. A preliminary step for the synthesis of the starting material via Friedel-Crafts acylation of acetanilide followed by deprotection is also provided, as direct acylation of aniline can be problematic.

Experimental Protocols

Synthesis of m-Aminophenyl Isobutyl Ketone

Part A: Friedel-Crafts Acylation of Acetanilide

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: To the flask, add acetanilide (10.0 g, 74.0 mmol) and anhydrous aluminum chloride (24.7 g, 185 mmol) in nitrobenzene (50 mL).

  • Acylation: From the dropping funnel, add isovaleryl chloride (10.0 g, 82.9 mmol) dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product, m-acetamidophenyl isobutyl ketone, can be purified by column chromatography on silica gel.

Part B: Deprotection of m-Acetamidophenyl Isobutyl Ketone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude m-acetamidophenyl isobutyl ketone from the previous step in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Hydrolysis: Heat the reaction mixture at reflux for 4 hours.

  • Neutralization: Cool the solution and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude m-aminophenyl isobutyl ketone can be purified by column chromatography.

Wolff-Kishner Reduction of m-Aminophenyl Isobutyl Ketone (Huang-Minlon Modification)
  • Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: To the flask, add m-aminophenyl isobutyl ketone (5.0 g, 26.1 mmol), diethylene glycol (100 mL), hydrazine hydrate (85% aqueous solution, 5.0 mL, approximately 85 mmol), and potassium hydroxide pellets (5.0 g, 89.1 mmol).

  • Hydrazone Formation: Heat the reaction mixture to 130-140°C for 2 hours. During this time, water will be collected in the Dean-Stark trap.

  • Reduction: After 2 hours, carefully drain the collected water from the Dean-Stark trap. Increase the temperature of the reaction mixture to 190-200°C to distill off the excess hydrazine hydrate and to initiate the decomposition of the hydrazone. Maintain this temperature for 4-5 hours, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude m-(4-methylpentyl)aniline can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterValue
Starting Material m-Aminophenyl isobutyl ketone
Molecular Weight191.27 g/mol
Amount5.0 g (26.1 mmol)
Reagents
Hydrazine Hydrate (85%)5.0 mL (~85 mmol)
Potassium Hydroxide5.0 g (89.1 mmol)
Diethylene Glycol100 mL
Reaction Conditions
Hydrazone Formation Temp.130-140°C
Hydrazone Formation Time2 hours
Reduction Temperature190-200°C
Reduction Time4-5 hours
Product m-(4-methylpentyl)aniline
Molecular Weight177.29 g/mol
Theoretical Yield4.63 g
Expected Yield Range70-90%

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reduction Wolff-Kishner Reduction acylation Friedel-Crafts Acylation (Acetanilide + Isovaleryl Chloride) deprotection Deprotection (Hydrolysis) acylation->deprotection start_ketone m-Aminophenyl isobutyl ketone deprotection->start_ketone reagents Add Reagents (Ketone, Hydrazine Hydrate, KOH, Diethylene Glycol) start_ketone->reagents hydrazone_formation Hydrazone Formation (130-140°C, 2h) reagents->hydrazone_formation reduction Reduction (190-200°C, 4-5h) hydrazone_formation->reduction workup Workup (Quenching, Extraction) reduction->workup purification Purification (Distillation/Chromatography) workup->purification final_product m-(4-methylpentyl)aniline purification->final_product

Caption: Experimental workflow for the synthesis and Wolff-Kishner reduction.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2] Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care and use a dedicated syringe or cannula for transfer.

  • Potassium Hydroxide: Potassium hydroxide is a strong base and is corrosive. It can cause severe burns to the skin and eyes. Handle pellets with forceps and avoid creating dust.

  • Diethylene Glycol: Diethylene glycol is harmful if swallowed. Avoid ingestion and prolonged skin contact.

  • Reaction Conditions: The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. The evolution of nitrogen gas during the reduction step can be vigorous; ensure the system is not sealed.

Discussion

The Huang-Minlon modification of the Wolff-Kishner reduction provides an efficient method for the deoxygenation of m-aminophenyl isobutyl ketone. The presence of the amino group on the aromatic ring does not appear to interfere with the reaction under these conditions, as it is generally stable in strongly basic media. The one-pot nature of this procedure makes it a practical choice for laboratory-scale synthesis. The preliminary synthesis of the starting material via acylation of the protected aniline (acetanilide) is a common strategy to overcome the challenges associated with the direct Friedel-Crafts acylation of anilines. The yield of the reduction is expected to be in the range of 70-90%, which is typical for this type of transformation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and subsequent Wolff-Kishner reduction of m-aminophenyl isobutyl ketone. The provided data and workflow diagram offer a clear guide for researchers in the field. Adherence to the outlined safety precautions is essential for the safe execution of this procedure.

References

Application of 3-Isobutylaniline in the Synthesis of Acaricides: A Detailed Look at Pyflubumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-isobutylaniline as a key starting material in the synthesis of modern acaricides, with a specific focus on the novel carboxanilide acaricide, Pyflubumide. Detailed synthetic protocols, quantitative data on efficacy, and diagrammatic representations of the synthetic pathway are presented to facilitate research and development in this area.

Introduction

This compound, a substituted aniline derivative, has emerged as a crucial building block in the agrochemical industry, particularly in the development of potent acaricides for controlling mite and tick infestations. Its primary significance lies in its role as a key intermediate for the synthesis of Pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd.[1] Pyflubumide exhibits excellent activity against a wide range of spider mites (Acari: Tetranychidae), including strains that have developed resistance to existing acaricides.[2][3]

Synthesis of Pyflubumide from this compound

The synthesis of Pyflubumide from this compound involves a multi-step process, beginning with the introduction of a unique methoxyhexafluoroisopropyl group onto the aniline ring, followed by the formation of a pyrazole carboxanilide, and concluding with N-acylation.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product This compound This compound Intermediate_A 4-(Heptafluoroisopropyl)-3-isobutylaniline This compound->Intermediate_A Radical Reaction (Heptafluoroisopropyl iodide) Intermediate_B 4-(1-Methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-3-isobutylaniline Intermediate_A->Intermediate_B Nucleophilic Substitution (Sodium methoxide, Methanol) Intermediate_C 3'-Isobutyl-1,3,5-trimethyl-N-(4-(1-methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)phenyl)pyrazole-4-carboxamide Intermediate_B->Intermediate_C Coupling (1,3,5-Trimethylpyrazole-4-carbonyl chloride) Pyflubumide Pyflubumide Intermediate_C->Pyflubumide N-Acylation (Isobutyryl chloride)

Caption: Synthetic pathway of Pyflubumide from this compound.

Experimental Protocols

The following protocols are based on literature descriptions for the synthesis of Pyflubumide and its intermediates.

Step 1: Synthesis of 4-(Heptafluoroisopropyl)-3-isobutylaniline (Intermediate A)

  • Reaction: A radical reaction is performed by treating this compound with heptafluoroisopropyl iodide.[1]

  • Methodology: While specific public domain protocols are scarce, this reaction typically involves a radical initiator in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion. Purification is likely achieved through column chromatography.

Step 2: Synthesis of 4-(1-Methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-3-isobutylaniline (Intermediate B)

  • Reaction: The fluoride at the 2-position of the heptafluoroisopropyl group in Intermediate A is displaced through a nucleophilic substitution reaction with sodium methoxide in methanol.[1]

  • Methodology: Intermediate A is dissolved in methanol, and a solution of sodium methoxide is added. The reaction is typically stirred at room temperature or with gentle heating. Upon completion, the solvent is removed, and the product is extracted and purified.

Step 3: Synthesis of 3'-Isobutyl-1,3,5-trimethyl-N-(4-(1-methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)phenyl)pyrazole-4-carboxamide (Intermediate C)

  • Reaction: Intermediate B is coupled with 1,3,5-trimethylpyrazole-4-carbonyl chloride.[1]

  • Methodology: 1,3,5-trimethylpyrazole-4-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride.[1] The resulting acid chloride is then reacted with Intermediate B in the presence of a base in an inert solvent to form the amide bond. The product is isolated and purified.

Step 4: Synthesis of Pyflubumide

  • Reaction: The final step involves the N-acylation of Intermediate C with isobutyryl chloride.[3]

  • Detailed Protocol:

    • To a stirred solution of anilide 9 (Intermediate C) (33.5 g, 72 mmol) in THF (350 mL), add 60% sodium hydride (NaH, 3.6 g, 90 mmol) portion-wise at room temperature.

    • Stir the mixture for 15 minutes at room temperature.

    • Add isobutyryl chloride (9.8 g, 92 mmol) to the mixture.

    • Stir for 3 hours at room temperature.

    • Dissolve the reaction mixture in ethyl acetate (400 mL) and wash with water (200 mL).

    • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.

    • Purify the resulting residue by silica gel column chromatography to yield Pyflubumide.

    • Yield: 26.0 g (68%).[3]

Acaricidal Activity of Pyflubumide

Pyflubumide acts as a potent inhibitor of mitochondrial complex II in the electron transport chain of mites.[4] It is actually a pro-acaricide, with the active form being the N-deacylated metabolite.[1] This mode of action is effective against various life stages of mites and also against populations that have developed resistance to other classes of acaricides.[4]

Quantitative Efficacy Data

The following tables summarize the acaricidal activity of Pyflubumide against key mite species.

Table 1: Acaricidal Activity of Pyflubumide against Two-spotted Spider Mite (Tetranychus urticae)

Life StageLC50 (mg a.i./L)
Adult1.2

Source:[4]

Table 2: Efficacy of Pyflubumide against Various Spider Mite Species

Mite SpeciesLife StageActivity
Two-spotted spider mite (Tetranychus urticae)All stagesHigh
Kanzawa spider mite (Tetranychus kanzawai)All stagesHigh
Citrus red mite (Panonychus citri)All stagesHigh
Tarsonemid mites-Low
Eriophyid mites-Low

Source:[4]

Table 3: Efficacy of Pyflubumide against Acaricide-Resistant Field Populations in Japan

Mite SpeciesPopulation OriginResistance StatusActivity of Pyflubumide
Panonychus citriItayanagi, Aomori pref.Resistant to conventional acaricidesExcellent
Tetranychus urticaeSuzaka, Nagano pref.Resistant to conventional acaricidesExcellent

Source:[2]

Safety Profile

A significant advantage of Pyflubumide is its favorable safety profile towards non-target organisms, making it suitable for integrated pest management (IPM) programs.[4]

Table 4: Toxicity of Pyflubumide to Beneficial Arthropods and Natural Enemies

OrganismSpeciesTest StageLC50 (mg a.i./L)
Predatory mitePhytoseiulus persimilisEgg>200
Predatory miteAmblyseius californicusAdult>100
Honey beeApis melliferaAdult>200
Lady beetleHarmonia axyridisAdult>100
Parasitic waspApanteles glomeratusPupa>200

Source:[3]

Conclusion

This compound is a vital precursor in the synthesis of the highly effective and selective acaricide, Pyflubumide. The synthetic route, while multi-stepped, provides access to a molecule with a novel mode of action capable of controlling resistant mite populations. The detailed protocols and efficacy data presented herein serve as a valuable resource for researchers and professionals in the field of agrochemical development, highlighting the continued importance of substituted anilines in creating innovative crop protection solutions.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylaniline is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation via traditional methods can be challenging. However, the palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, offers a versatile and efficient methodology for the synthesis of this and other primary anilines.[1][2] This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2]

This application note provides a detailed protocol for the synthesis of this compound from 3-bromo-1-isobutylbenzene using a palladium catalyst and an ammonia surrogate. The methodology is based on well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[3][4][5]

Reaction Scheme

The palladium-catalyzed synthesis of this compound from 3-bromo-1-isobutylbenzene proceeds via a C-N cross-coupling reaction. The general transformation is depicted below:

G cluster_reaction Overall Reaction 3-bromo-1-isobutylbenzene 3-Bromo-1-isobutylbenzene Product This compound 3-bromo-1-isobutylbenzene->Product Ammonia_Source + "NH3" source Ammonia_Source->Product Catalyst Pd Catalyst / Ligand Base

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed amination of ortho-substituted aryl bromides using ammonium sulfate as the ammonia source.[3][5]

Materials:

  • 3-Bromo-1-isobutylbenzene

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) or a suitable Josiphos-type ligand like CyPF-t-Bu[3][6]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, a flame-dried Schlenk tube or round-bottom flask is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., P(o-tol)₃), and sodium tert-butoxide.

  • Addition of Reagents: 3-Bromo-1-isobutylbenzene and ammonium sulfate are then added to the reaction vessel.

  • Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

  • Reaction Conditions: The reaction vessel is sealed and heated to the specified temperature (typically 80-110 °C) with vigorous stirring for the designated time (typically 12-24 hours).[3][6]

  • Work-up:

    • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filtered through a pad of celite to remove insoluble salts.

    • The filtrate is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters for the palladium-catalyzed amination of aryl bromides, which can be optimized for the synthesis of this compound.

ParameterTypical Range/ValueReference
Substrate 3-Bromo-1-isobutylbenzene-
Ammonia Source Ammonium Sulfate[3][5]
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃[3][6]
Ligand P(o-tol)₃, Tol-BINAP, CyPF-t-Bu[3][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃[3]
Solvent 1,4-Dioxane, Toluene[3][6]
Temperature 80 - 110 °C[3][6]
Reaction Time 12 - 24 h[3][6]
Catalyst Loading 0.5 - 2 mol%[6]
Yield 70 - 95% (typical for similar substrates)[3]

Mandatory Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Bromide, Ammonia Source) A->B C Solvent Addition (Anhydrous Dioxane) B->C D Heating and Stirring (80-110 °C, 12-24 h) C->D E Reaction Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_X Ar-Pd(II)L_n-X OA->PdII_X LE Ligand Exchange (HNR'R'') PdII_X->LE PdII_N [Ar-Pd(II)L_n(HNR'R'')]+X- LE->PdII_N DP Deprotonation (Base) PdII_N->DP PdII_amido Ar-Pd(II)L_n-NR'R'' DP->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of this compound. The use of an appropriate palladium precursor, a sterically hindered phosphine ligand, and a suitable base allows for the efficient formation of the desired C-N bond from 3-bromo-1-isobutylbenzene and an ammonia source. The provided protocol and reaction parameters serve as a valuable starting point for researchers in the development of robust and scalable synthetic routes to this and other primary anilines. Careful optimization of the reaction conditions is recommended to achieve the highest possible yield and purity for the target compound.

References

Application Notes and Protocols for the Derivatization of 3-Isobutylaniline for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylaniline is an aromatic amine that, in its underivatized form, can present challenges for certain analytical techniques such as gas chromatography (GC). Its primary amine group contributes to its polarity, which can lead to poor peak shape, tailing, and potential adsorption onto the active sites of GC columns and inlet liners. Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, typically by increasing its volatility and thermal stability, and improving its chromatographic behavior. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on acylation, silylation, and dansylation techniques.

General Workflow for Derivatization of this compound

The general workflow for the derivatization of this compound prior to chromatographic analysis involves several key steps, from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction & Cleanup Sample->Extraction e.g., LLE, SPE Drying Solvent Evaporation/ Drying Extraction->Drying Deriv_Reagent Add Derivatization Reagent & Solvent Drying->Deriv_Reagent Reaction Incubation/ Heating Deriv_Reagent->Reaction Quenching Reaction Quenching (if necessary) Reaction->Quenching Injection Injection into Chromatograph Quenching->Injection Separation Chromatographic Separation Injection->Separation GC or HPLC Detection Detection (e.g., MS, FID, FLD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the derivatization and analysis of this compound.

Derivatization Protocols

Three common and effective derivatization strategies for primary amines like this compound are acylation, silylation, and dansylation.

Acylation with Heptafluorobutyric Anhydride (HFBA) for GC-MS/ECD Analysis

Acylation involves the introduction of an acyl group into a molecule. Perfluoroacyl derivatives, such as those formed with heptafluorobutyric anhydride (HFBA), are particularly advantageous for GC analysis. They are highly volatile and stable, and the presence of multiple fluorine atoms significantly enhances the response of an electron capture detector (ECD), enabling trace-level analysis.

Principle of Reaction:

Acylation_Reaction cluster_reactants cluster_products aniline This compound reaction + hfba Heptafluorobutyric Anhydride (HFBA) arrow Heat reaction->arrow derivative N-(3-isobutylphenyl)- heptafluorobutanamide plus + byproduct Heptafluorobutyric Acid arrow->plus

Caption: Acylation of this compound with HFBA.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with a non-polar solvent) and cleanup.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of a suitable solvent (e.g., toluene or ethyl acetate).

    • Add 50 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes.

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.

Quantitative Data (Representative for Chloroanilines):

The following table presents representative analytical performance data for the analysis of chloroanilines after derivatization with HFBA, which is expected to be similar for this compound.

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Recovery85 - 110%
Precision (RSD)< 10%

Note: These values are representative and should be experimentally determined for this compound.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS Analysis

Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the compound. BSTFA is a powerful silylating agent suitable for primary amines.

Principle of Reaction:

Silylation_Reaction cluster_reactants cluster_products aniline This compound reaction + bstfa BSTFA arrow Heat (optional) reaction->arrow derivative N-(trimethylsilyl)-3- isobutylaniline plus + byproduct N-(trimethylsilyl)- trifluoroacetamide arrow->plus

Caption: Silylation of this compound with BSTFA.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample and solvent are anhydrous, as silylating reagents are moisture-sensitive.

    • Prepare the sample in a dry reaction vial as described in the acylation protocol.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of a dry aprotic solvent (e.g., pyridine, acetonitrile, or DMF).

    • Add 100 µL of BSTFA (often with 1% TMCS as a catalyst).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 30 minutes. For some anilines, the reaction may proceed at room temperature.

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • The reaction mixture can often be injected directly into the GC. No further workup is typically required.

Quantitative Data (Representative for Aromatic Amines):

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 - 5.0 ng/mL
Limit of Quantification (LOQ)1.5 - 15.0 ng/mL
Recovery90 - 105%
Precision (RSD)< 15%

Note: These values are representative and should be experimentally determined for this compound.

Dansylation with Dansyl Chloride for HPLC-Fluorescence/MS Analysis

Dansylation involves reacting the primary amine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to produce a highly fluorescent derivative. This method is ideal for HPLC with fluorescence detection (FLD) or for enhancing ionization in mass spectrometry (LC-MS).

Principle of Reaction:

Dansylation_Reaction cluster_reactants cluster_products aniline This compound reaction + dansyl Dansyl Chloride arrow Alkaline pH Heat reaction->arrow derivative Dansyl-3-isobutylaniline plus + byproduct HCl arrow->plus

Application Notes and Protocols: The Role of 3-Isobutylaniline in Electrophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity and regioselectivity of 3-isobutylaniline in electrophilic aromatic substitution (EAS) reactions. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural analog, 3-methylaniline (m-toluidine), to predict its behavior and provide robust experimental protocols.

Introduction to a Versatile Building Block

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its aromatic ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the molecule's biological activity. The presence of both a strongly activating amino group and a weakly activating isobutyl group on the benzene ring makes its reactivity in EAS reactions a subject of significant interest.

The amino group (-NH₂) is a powerful ortho-, para-director, activating the positions ortho and para to it through resonance.[1][2] The isobutyl group, an alkyl substituent, is a weaker activating group that also directs incoming electrophiles to the ortho and para positions via an inductive effect.[3][4] In this compound, these directing effects are synergistic, leading to a high degree of regioselectivity in substitution reactions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The combined directing effects of the amino and isobutyl groups in this compound strongly favor electrophilic attack at specific positions. The amino group strongly activates positions 2, 4, and 6, while the isobutyl group weakly activates positions 2, 4, and 6 relative to its own position. The positions are numbered as follows:

Figure 1. Numbering of positions on the this compound ring.

The primary sites of electrophilic attack are predicted to be:

  • Position 4 (para to the amino group and ortho to the isobutyl group): This position is strongly activated by the amino group and also activated by the isobutyl group, making it the most likely site for substitution.

  • Position 6 (ortho to the amino group and ortho to the isobutyl group): This position is also strongly activated by the amino group and activated by the isobutyl group. Steric hindrance from the adjacent isobutyl group may slightly disfavor substitution at this position compared to position 4.

  • Position 2 (ortho to the amino group and para to the isobutyl group): While activated by the amino group, this position is sterically hindered by the bulky isobutyl group, making substitution less favorable.

Based on studies of analogous compounds like m-toluidine, substitution at the meta positions (relative to the amino group) is generally not observed.

Key Electrophilic Aromatic Substitution Reactions: Protocols and Data

The following sections provide detailed experimental protocols for key EAS reactions. These protocols are based on established procedures for similar anilines and are expected to be readily adaptable for this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. Due to the high reactivity of anilines, direct nitration with strong acids can lead to oxidation and the formation of a significant amount of the meta isomer due to the protonation of the amino group to form the meta-directing anilinium ion.[1] To circumvent this, the amino group is typically protected as an acetamide before nitration.

Quantitative Data for Nitration of m-Toluidine

ProductYield (%)Reference
3-Methyl-4-nitroaniline91[5]
3-Methyl-6-nitroaniline9[5]
3-Methyl-2-nitroaniline-[5]

Experimental Protocol: Nitration of this compound (via Acetanilide)

This protocol is adapted from the nitration of m-toluidine.

Step 1: Acetylation of this compound

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 50 mL of glacial acetic acid.

  • Slowly add acetic anhydride (0.11 mol) to the solution while stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated N-(3-isobutylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3-Isobutylphenyl)acetamide

  • In a 500 mL beaker, add 100 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.

  • Slowly add the dried N-(3-isobutylphenyl)acetamide (0.08 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.09 mol) to 50 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0-5°C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Collect the precipitated nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of the Nitroacetanilide

  • Transfer the crude nitroacetanilide to a 500 mL round-bottom flask.

  • Add 100 mL of 70% sulfuric acid and heat the mixture under reflux for 30-45 minutes.

  • Cool the reaction mixture and pour it into 500 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline to litmus paper.

  • The nitro-3-isobutylaniline isomers will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • The isomers can be separated by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

G This compound This compound N-(3-Isobutylphenyl)acetamide N-(3-Isobutylphenyl)acetamide This compound->N-(3-Isobutylphenyl)acetamide Acetic Anhydride, Acetic Acid Nitroacetanilide Intermediate Nitroacetanilide Intermediate N-(3-Isobutylphenyl)acetamide->Nitroacetanilide Intermediate HNO3, H2SO4 Nitro-3-isobutylaniline Isomers Nitro-3-isobutylaniline Isomers Nitroacetanilide Intermediate->Nitro-3-isobutylaniline Isomers H2SO4, H2O, Heat

Figure 2. Workflow for the nitration of this compound.
Halogenation

Halogenation, the introduction of a halogen atom (Br, Cl), is another fundamental EAS reaction. Anilines are highly reactive towards halogenation, and reactions with bromine water can lead to polysubstitution.[2] To achieve monohalogenation, milder conditions and protection of the amino group are often employed.

Experimental Protocol: Bromination of this compound

This protocol is a general procedure for the monobromination of anilines.

  • Protect the amino group of this compound as described in the nitration protocol (Step 1).

  • Dissolve the resulting N-(3-isobutylphenyl)acetamide (0.05 mol) in 50 mL of glacial acetic acid in a 250 mL flask.

  • In a separate container, dissolve bromine (0.05 mol) in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring at room temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 200 mL of cold water.

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the precipitated bromoacetanilide by vacuum filtration and wash with cold water.

  • Hydrolyze the bromoacetanilide to obtain bromo-3-isobutylaniline as described in the nitration protocol (Step 3).

  • The major product is expected to be 4-bromo-3-isobutylaniline.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid. In the case of anilines, the reaction initially forms the anilinium salt, which upon heating, rearranges to the corresponding aminobenzenesulfonic acid.[2]

Experimental Protocol: Sulfonation of this compound

  • In a 100 mL round-bottom flask, carefully add this compound (0.1 mol) to 30 mL of concentrated sulfuric acid with stirring and cooling.

  • Heat the resulting anilinium salt in an oil bath at 180-190°C for 4-5 hours.

  • Cool the reaction mixture and pour it onto 200 g of crushed ice.

  • The product, amino-3-isobutylbenzenesulfonic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and recrystallize from hot water.

  • The major isomer is expected to be 4-amino-2-isobutylbenzenesulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts reactions are used to form carbon-carbon bonds with an aromatic ring. However, Friedel-Crafts alkylation is often problematic with anilines as the amino group can react with the Lewis acid catalyst.[6][7] Friedel-Crafts acylation, which introduces an acyl group (-COR), is also challenging for the same reason. Therefore, the amino group must be protected, typically as an acetamide, to reduce its basicity.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This is a general procedure that may require optimization.

  • Protect the amino group of this compound by converting it to N-(3-isobutylphenyl)acetamide as previously described.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the N-(3-isobutylphenyl)acetamide (0.05 mol) and 50 mL of a dry, inert solvent such as carbon disulfide or nitrobenzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.15 mol) with stirring.

  • From the dropping funnel, add the acyl chloride (e.g., acetyl chloride, 0.06 mol) dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60°C for 1-2 hours.

  • Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic extracts, wash with water, sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The resulting acylated acetanilide can be hydrolyzed back to the amino-ketone by heating with dilute acid. The major product is expected to be the 4-acylated derivative.

G cluster_0 Directing Effects cluster_1 Predicted Regioselectivity Amino Group (-NH2) Amino Group (-NH2) Strong Activator Strong Activator Amino Group (-NH2)->Strong Activator Ortho, Para-Director Ortho, Para-Director Amino Group (-NH2)->Ortho, Para-Director Isobutyl Group (-CH2CH(CH3)2) Isobutyl Group (-CH2CH(CH3)2) Weak Activator Weak Activator Isobutyl Group (-CH2CH(CH3)2)->Weak Activator Isobutyl Group (-CH2CH(CH3)2)->Ortho, Para-Director Position 4 Position 4 (Major) Ortho, Para-Director->Position 4 Position 6 Position 6 (Minor) Ortho, Para-Director->Position 6 Position 2 Position 2 (Trace) Ortho, Para-Director->Position 2

Figure 3. Logical relationship of directing effects and predicted regioselectivity.

Conclusion

This compound is a highly activated aromatic compound that undergoes electrophilic aromatic substitution with a high degree of regioselectivity. The synergistic directing effects of the amino and isobutyl groups strongly favor substitution at the position para to the amino group. The provided protocols, based on well-established procedures for analogous compounds, offer a solid foundation for the synthesis of a variety of functionalized this compound derivatives for applications in research and development. It is recommended that these protocols be optimized for each specific substrate and reaction scale.

References

Industrial Scale Production of 3-Isobutylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-isobutylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The information is curated for researchers, scientists, and drug development professionals to facilitate process understanding, scale-up, and optimization.

Introduction

This compound (CAS No: 131826-11-4) is a substituted aromatic amine of significant industrial interest. Its primary application lies in its role as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Notably, it is a key precursor to Pyflubumide, a novel carboxanilide acaricide used for mite and tick control in agriculture. The efficient and scalable synthesis of this compound is therefore of paramount importance for the cost-effective production of these end-products.

This document outlines the most industrially relevant and advantageous methods for the production of this compound, providing detailed experimental protocols, quantitative data, and process visualizations.

Overview of Primary Synthesis Routes

Two primary synthetic routes have been identified as industrially viable for the large-scale production of this compound:

  • Route 1: Catalytic Hydrogenation of 3-Nitroisobutylbenzene. This is a prominent and high-yielding method, often favored for its efficiency and scalability.[1] It involves the reduction of a nitro group to an amine.

  • Route 2: Mizoroki-Heck Reaction followed by Reduction. This patented, multi-step approach is considered an industrially advantageous method that offers an alternative pathway to the target molecule.[2]

A third, more complex route commencing from isobutyraldehyde and morpholine has also been documented but is generally considered less efficient for large-scale manufacturing.

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of 3-Nitroisobutylbenzene

This protocol details the reduction of 3-nitroisobutylbenzene to this compound using a palladium on carbon (Pd/C) catalyst.

Reaction Scheme:

(Image of the chemical reaction: 3-nitroisobutylbenzene being converted to this compound with H2 and Pd/C)

Materials and Reagents:

  • 3-Nitroisobutylbenzene

  • 5% Palladium on activated charcoal (Pd/C), 50% water wet

  • Ethanol (or other suitable solvent like Toluene)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas for inerting

Equipment:

  • Industrial-scale hydrogenation reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Filtration system to remove the catalyst.

  • Distillation apparatus for purification.

Protocol:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned and dried. The atmosphere within the reactor is rendered inert by purging with nitrogen gas.

  • Charging the Reactor: The reactor is charged with 3-nitroisobutylbenzene, ethanol (as a solvent), and the 5% Pd/C catalyst.

  • Hydrogenation: The reactor is sealed, and the nitrogen atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously while maintaining a controlled hydrogen pressure and temperature. The reaction is highly exothermic, and efficient cooling is crucial.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring hydrogen uptake and can be confirmed by analytical techniques such as HPLC or GC until the starting material is consumed.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is safely released and replaced with a nitrogen atmosphere. The heterogeneous Pd/C catalyst is removed by filtration.

  • Work-up and Isolation: The filtrate, containing the product and solvent, is concentrated by removing the solvent under reduced pressure. The resulting crude this compound is then subjected to purification.

Route 2: Mizoroki-Heck Reaction and Subsequent Reduction

This protocol is divided into two main stages: the synthesis of the intermediate, 1-(2-methylprop-1-en-1-yl)-3-nitrobenzene, via a Mizoroki-Heck reaction, followed by its reduction to this compound.

Stage 1: Mizoroki-Heck Reaction

Reaction Scheme:

(Image of the chemical reaction: 1-bromo-3-nitrobenzene reacting with isobutene in the presence of a palladium catalyst, phosphine ligand, and base to form 1-(2-methylprop-1-en-1-yl)-3-nitrobenzene)

Materials and Reagents:

  • 1-Bromo-3-nitrobenzene

  • Isobutene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine-based ligand (e.g., 1,4-bis(diphenylphosphino)butane)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Equipment:

  • High-pressure reactor (autoclave) suitable for handling gaseous reactants.

  • Standard laboratory glassware for work-up.

Protocol:

  • Reactor Setup: A stainless-steel autoclave is charged with 1-bromo-3-nitrobenzene, palladium(II) acetate, the phosphine ligand, and sodium carbonate.

  • Solvent Addition: The solvent (e.g., DMF) is added to the reactor.

  • Introduction of Isobutene: The reactor is sealed, and a measured amount of isobutene gas is introduced.

  • Reaction Conditions: The reaction mixture is heated to the target temperature with stirring for a specified duration.

  • Work-up: After cooling to room temperature, the reaction mixture is processed. This typically involves filtration to remove inorganic salts, followed by extraction and solvent removal to isolate the crude intermediate product.

Stage 2: Hydrogenation of the Intermediate

The intermediate, 1-(2-methylprop-1-en-1-yl)-3-nitrobenzene, is then reduced to this compound.

Protocol:

The protocol for this hydrogenation is similar to that described in Route 1 . The crude or purified intermediate from Stage 1 is dissolved in a suitable solvent (e.g., n-butyl acetate) and subjected to catalytic hydrogenation using 5% Pd/C and hydrogen gas in an autoclave.

Purification Protocol: Industrial Distillation

For industrial-scale production, purification of the crude this compound obtained from either route is typically achieved by fractional distillation under reduced pressure.

Protocol:

  • Pre-treatment: The crude this compound may be washed with an aqueous alkali metal hydroxide solution to remove any acidic impurities.

  • Charging the Distillation Unit: The pre-treated crude product is charged into a distillation vessel.

  • Vacuum Distillation: The pressure in the distillation unit is reduced, and the temperature is gradually increased. Fractions are collected at different temperature ranges.

  • Product Collection: The fraction corresponding to the boiling point of this compound at the applied pressure is collected as the purified product.

Data Presentation

The following tables summarize the quantitative data for the key synthesis routes.

Table 1: Process Parameters for Catalytic Hydrogenation of 3-Nitroisobutylbenzene

ParameterValueReference
Catalyst 5% Palladium on Carbon (Pd/C)[1]
Hydrogen Pressure 0.1 - 0.5 MPa[1][2]
Temperature < 20 - 40 °C
Reaction Time 5 - 12 hours[2]
Reported Yield Up to 93%[1]

Table 2: Process Parameters for Mizoroki-Heck Reaction and Subsequent Reduction

ParameterStage 1: Mizoroki-HeckStage 2: HydrogenationReference
Key Reagents 1-bromo-3-nitrobenzene, isobutene1-(2-methylprop-1-en-1-yl)-3-nitrobenzene[2]
Catalyst Palladium(II) acetate5% Palladium on Carbon (Pd/C)[2]
Ligand 1,4-bis(diphenylphosphino)butane-
Base Sodium Carbonate-[2]
Pressure Not specified0.5 MPa[2]
Temperature 140 °C40 °C[2]
Reaction Time 5 hours5 hours[2]
Reported Yield 63% (for the intermediate)Not specified

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol
CAS Number 131826-11-4
Boiling Point 245.7 ± 9.0 °C (Predicted)[3]
Density 0.944 ± 0.06 g/cm³ (Predicted)[3]

Mandatory Visualizations

Industrial_Synthesis_Workflow cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Mizoroki-Heck & Reduction 3-Nitroisobutylbenzene 3-Nitroisobutylbenzene Hydrogenation Hydrogenation 3-Nitroisobutylbenzene->Hydrogenation Crude_3_Isobutylaniline_1 Crude this compound Hydrogenation->Crude_3_Isobutylaniline_1 Purification Purification Crude_3_Isobutylaniline_1->Purification Distillation 1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene Mizoroki-Heck Mizoroki-Heck 1-Bromo-3-nitrobenzene->Mizoroki-Heck Intermediate Nitro-intermediate Mizoroki-Heck->Intermediate Hydrogenation_2 Hydrogenation Intermediate->Hydrogenation_2 Crude_3_Isobutylaniline_2 Crude this compound Hydrogenation_2->Crude_3_Isobutylaniline_2 Crude_3_Isobutylaniline_2->Purification Distillation Pure_3_Isobutylaniline Pure this compound Purification->Pure_3_Isobutylaniline

Caption: Overall workflow for the industrial synthesis of this compound.

Synthesis_Pathways cluster_main Synthesis of this compound Start_1 3-Nitroisobutylbenzene Product This compound Start_1->Product Catalytic Hydrogenation Start_2 1-Bromo-3-nitrobenzene + Isobutene Intermediate 1-(2-methylprop-1-en-1-yl) -3-nitrobenzene Start_2->Intermediate Mizoroki-Heck Reaction Intermediate->Product Catalytic Hydrogenation

Caption: Chemical pathways for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Pyflubumide Utilizing 3-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyflubumide, a novel acaricide, with a specific focus on the integral role of the starting material, 3-isobutylaniline. The protocols described herein are based on publicly available scientific literature and patents.

Introduction

Pyflubumide is a potent acaricide developed by Nihon Nohyaku Co., Ltd., effective against a variety of mite species, including those resistant to conventional pesticides.[1] Its unique mode of action targets the mitochondrial complex II in the electron transport chain of pests. The synthesis of this complex molecule involves a multi-step process commencing with this compound, a key building block that forms the core of the aniline moiety of the final product.

Synthetic Pathway Overview

The synthesis of pyflubumide from this compound can be conceptually divided into four principal stages:

  • Introduction of the Hexafluoro-2-methoxypropyl Group: A radical reaction to introduce the fluorinated side chain onto the aniline ring.

  • Methoxylation: Conversion of a fluorine atom to a methoxy group.

  • Amidation: Formation of the carboxamide linkage with 1,3,5-trimethylpyrazole-4-carbonyl chloride.

  • Acylation: Final N-acylation to yield pyflubumide.

The overall synthetic workflow is depicted in the following diagram:

G A This compound B Radical Reaction with Heptafluoroisopropyl Iodide A->B C Intermediate 1 (Heptafluoroisopropyl derivative) B->C D Methoxylation with Sodium Methoxide C->D E Intermediate 2 (Hexafluoro-methoxy-isopropyl aniline) D->E F Amidation with 1,3,5-Trimethylpyrazole-4-carbonyl chloride E->F G Intermediate 3 (Carboxanilide derivative) F->G H Acylation with Isobutyryl Chloride G->H I Pyflubumide H->I

Caption: Synthetic workflow for pyflubumide starting from this compound.

Experimental Protocols

The following sections outline the general procedures for each synthetic step. Note that specific quantities and reaction conditions may require optimization.

Step 1: Synthesis of 4-(1,1,1,3,3,3-Heptafluoropropan-2-yl)-3-isobutylaniline (Intermediate 1)

This initial step involves the introduction of the heptafluoroisopropyl group to the this compound backbone via a radical reaction.

  • Reaction Type: Radical Alkylation

  • Reagents:

    • This compound

    • Heptafluoroisopropyl iodide

    • Radical initiator (e.g., AIBN, dibenzoyl peroxide)

    • Suitable solvent (e.g., acetonitrile, t-butyl methyl ether)

  • General Protocol:

    • To a solution of this compound in a suitable solvent, add heptafluoroisopropyl iodide.

    • Add a radical initiator portion-wise at an elevated temperature (specific temperature will depend on the initiator used).

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

    • Upon completion, cool the reaction mixture and quench any remaining radicals.

    • Extract the product with an organic solvent and wash with an aqueous solution to remove impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Intermediate 1.

Step 2: Synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline (Intermediate 2)

This step involves the nucleophilic substitution of a fluorine atom with a methoxy group.

  • Reaction Type: Nucleophilic Aromatic Substitution

  • Reagents:

    • Intermediate 1

    • Sodium methoxide

    • Methanol

  • General Protocol:

    • Dissolve Intermediate 1 in methanol.

    • Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (Intermediate 3)

This amidation step forms the core carboxamide structure of pyflubumide.

  • Reaction Type: Amide Coupling

  • Reagents:

    • Intermediate 2

    • 1,3,5-Trimethylpyrazole-4-carbonyl chloride

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • General Protocol:

    • Dissolve Intermediate 2 and the base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution in an ice bath.

    • Add a solution of 1,3,5-trimethylpyrazole-4-carbonyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and an aqueous solution of a mild acid (e.g., dilute HCl) to remove the base and unreacted starting material.

    • Dry the organic phase, filter, and remove the solvent under reduced pressure.

    • The crude product, Intermediate 3, can be purified by recrystallization or column chromatography.

Step 4: Synthesis of Pyflubumide

The final step is the acylation of the secondary amide nitrogen to yield the final product.

  • Reaction Type: N-Acylation

  • Reagents:

    • Intermediate 3

    • Isobutyryl chloride

    • A strong, non-nucleophilic base (e.g., sodium hydride)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • General Protocol:

    • To a suspension of a strong base in an anhydrous aprotic solvent, add a solution of Intermediate 3 dropwise at a low temperature.

    • Stir the mixture until the deprotonation is complete.

    • Add isobutyryl chloride dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion.

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry and concentrate.

    • Purify the final product, pyflubumide, by recrystallization or column chromatography.

Data Presentation

While specific yields for each step of the pyflubumide synthesis are not publicly available, the following table provides a template for recording and comparing experimental data.

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)Analytical Data (e.g., m.p., NMR)
1Intermediate 1-----
2Intermediate 2-----
3Intermediate 3-----
4Pyflubumide551.55----

Logical Relationship of Synthesis

The logical progression of the synthesis is based on the sequential functionalization of the this compound starting material.

G cluster_0 Core Aniline Modification cluster_1 Amide Formation and Final Acylation A This compound B Introduction of Fluorinated Group A->B Step 1 C Methoxylation B->C Step 2 D Amidation with Pyrazole Acid Chloride C->D Step 3 E Final N-Acylation D->E Step 4 F Pyflubumide E->F

Caption: Logical flow of the pyflubumide synthesis.

Conclusion

The synthesis of pyflubumide is a multi-step process that relies on the strategic functionalization of this compound. The protocols provided in these application notes offer a general framework for researchers to approach the synthesis of this important acaricide. It is important to note that all chemical syntheses should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions. Further optimization of the reaction conditions may be necessary to achieve high yields and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-isobutylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are vacuum distillation, column chromatography, and recrystallization (often after converting the aniline to a salt). The choice of method depends on the scale of the experiment, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. Common sources of impurities include:

  • Unreacted Starting Materials: Such as 3-nitroisobutylbenzene if the synthesis involves nitro group reduction.[1]

  • By-products of the Reaction: Incomplete reduction can lead to nitroso and other intermediate species.[1]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1]

  • Residual Catalysts: If catalytic hydrogenation is used (e.g., with Pd/C), trace amounts of the catalyst may remain.[1]

  • Solvents and Reagents: Residual solvents from the reaction or workup, and other reagents like bases or acids.[2]

Q3: How do I choose the most appropriate purification technique?

A3: The selection depends on your specific requirements.

  • For high purity on a small scale (<10 g): Flash column chromatography is often the best choice as it can separate compounds with very similar properties.

  • For moderate to high purity on a larger scale (>10 g): Vacuum distillation is more practical and economical. Given the high boiling point of this compound, vacuum is necessary to prevent thermal degradation.

  • When dealing with solid impurities or needing very high purity: Recrystallization of an aniline salt (e.g., hydrochloride) can be effective. This is particularly useful if the free base is an oil.

The following diagram provides a decision-making workflow.

G start Start: Crude This compound scale_q What is the scale? start->scale_q purity_q What is the desired purity? impurity_type_q Are impurities close-boiling or have similar polarity? purity_q->impurity_type_q > 99% distillation Vacuum Distillation purity_q->distillation < 99% scale_q->purity_q > 10g chromatography Column Chromatography scale_q->chromatography < 10g impurity_type_q->distillation No impurity_type_q->chromatography Yes recrystallization Recrystallization as Salt impurity_type_q->recrystallization Consider as alternative

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Final product is dark brown/red. Oxidation of the aniline amino group.1. Perform purification steps under an inert atmosphere (Nitrogen or Argon).[3]2. Before distillation, treat the crude product with a small amount of activated charcoal and filter.3. Store the purified product under an inert atmosphere and in a cold, dark place.[3]
Low recovery after distillation. 1. Product loss in the forerun or residue.2. Incorrect vacuum pressure, leading to decomposition.3. Inefficient condensation.1. Ensure the distillation apparatus is well-insulated.2. Use a stable vacuum source and monitor the pressure closely.3. Check that the condenser has a sufficient flow of cold water.
Product purity does not improve after distillation. Impurities have a boiling point very close to that of this compound.1. Use a fractional distillation column with a suitable packing material to increase separation efficiency.2. Switch to an alternative purification method like column chromatography.[4]
Streaking or poor separation on TLC plate. 1. The sample is too concentrated.2. The compound is highly polar and interacting strongly with the silica gel.1. Dilute the sample before spotting it on the TLC plate.2. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to reduce tailing of the amine spot.
Product does not elute from the silica gel column. The chosen eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₅N[1][5]
Molecular Weight149.23 g/mol [1]
Boiling Point245.7 ± 9.0 °C (Predicted at 760 mmHg)[1][3][5]
Density0.944 ± 0.06 g/cm³ (Predicted)[1][3]
AppearanceYellow to white solid / Colorless liquid[5][6]

Table 2: Comparison of Purification Techniques

TechniquePurity AchievableScaleSpeedKey AdvantageKey Disadvantage
Vacuum Distillation Good to High (98-99.5%)Large (>10g)FastExcellent for removing non-volatile and very low-boiling impurities.Not effective for separating impurities with close boiling points.
Column Chromatography Very High (>99.5%)Small (<10g)SlowCan separate structurally similar compounds and close-boiling impurities.[4]Requires large volumes of solvent and is labor-intensive for large scales.
Recrystallization (as salt) High to Very HighSmall to MediumMediumHighly effective at removing trace impurities to yield crystalline material.Requires an additional chemical step (salt formation and subsequent neutralization).

Experimental Protocols & Workflows

The general workflow for the purification of crude this compound is outlined below.

G crude Crude This compound method_choice Select Purification Method crude->method_choice distill Vacuum Distillation method_choice->distill Large Scale chrom Column Chromatography method_choice->chrom High Purity Small Scale recryst Recrystallization as Salt method_choice->recryst Solid Impurities pure Pure This compound distill->pure chrom->pure recryst->pure analysis Purity Analysis (GC, NMR, etc.) pure->analysis

Caption: General purification and analysis workflow.

Protocol 1: Vacuum Distillation

This method is suitable for purifying this compound on a multi-gram scale, leveraging its high boiling point to separate it from less volatile or more volatile impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of 1-10 mmHg is typically a good starting point. At this pressure, the boiling point will be significantly lower than 246 °C, preventing decomposition.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling solvents or impurities as the "forerun" in a separate receiving flask.

    • Once the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction of pure this compound.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of dark residue remains.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air. Store the purified product under an inert gas.

Protocol 2: Flash Column Chromatography

This technique is ideal for small-scale, high-purity separations.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent (solvent system). A good starting point for anilines is a mixture of Hexane and Ethyl Acetate. The ideal system should give the product a Retention Factor (Rf) of approximately 0.3-0.4.[7] If the spot tails, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then wetted). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.[7]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield purified this compound.

References

minimizing by-product formation in 3-isobutylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-isobutylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Catalytic Hydrogenation of 3-Nitroisobutylbenzene

Issue 1: Incomplete reduction and presence of colored impurities.

  • Question: My final product is colored (yellow to brown) and shows extra peaks in the GC-MS analysis, suggesting incomplete reduction. How can I resolve this?

  • Answer: Colored impurities often indicate the presence of nitroso and hydroxylamine intermediates due to incomplete hydrogenation. To drive the reaction to completion, consider the following troubleshooting steps:

    • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to partial reduction. Ensure your reaction is set up with an adequate and constant hydrogen supply.

    • Optimize Catalyst Loading: The catalyst-to-substrate ratio is critical. An insufficient amount of catalyst (e.g., Pd/C) will result in a sluggish or incomplete reaction.

    • Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, extending the reaction time may be necessary.

    • Check Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or due to improper storage. Using fresh, high-quality catalyst is recommended.

ParameterStandard ConditionTroubled State (Example)Recommended Action
H₂ Pressure 50-100 psi< 30 psiIncrease to 50-100 psi
Catalyst Loading 1-5 mol% Pd/C< 1 mol% Pd/CIncrease to 2-5 mol%
Reaction Time 4-8 hoursIncomplete at 4 hoursExtend to 8-12 hours, monitor progress
Catalyst Quality Fresh, activeOld, discoloredUse fresh catalyst

Issue 2: Formation of over-reduction by-products.

  • Question: I am observing by-products that suggest reduction of the aromatic ring. How can I prevent this?

  • Answer: Over-reduction of the aniline ring to form cyclohexylamines can occur under harsh reaction conditions. To minimize this:

    • Control Reaction Temperature: High temperatures can promote over-reduction. Maintain the reaction temperature within the recommended range.

    • Moderate Hydrogen Pressure: While sufficient pressure is needed for nitro group reduction, excessive pressure can lead to ring hydrogenation.

ParameterStandard ConditionTroubled State (Example)Recommended Action
Temperature 25-50 °C> 70 °CMaintain temperature at or below 50 °C
H₂ Pressure 50-100 psi> 150 psiReduce pressure to the 50-100 psi range

Route 2: Multi-step Synthesis from Isobutyrophenone (via Wolff-Kishner Reduction)

Issue: Formation of an azine by-product during the Wolff-Kishner reduction.

  • Question: My Wolff-Kishner reduction of m-aminophenyl isobutyl ketone is yielding a significant amount of a high-molecular-weight impurity, identified as the corresponding azine. How can I avoid this?

  • Answer: Azine formation is a common side reaction in the Wolff-Kishner reduction, arising from the condensation of two hydrazone molecules. The Huang-Minlon modification is a highly effective method to minimize this and other side reactions. This procedure involves:

    • Using a high-boiling point solvent: Diethylene glycol is commonly used to reach the high temperatures required for the reaction.

    • In-situ water removal: After the initial formation of the hydrazone at a lower temperature, water is distilled off from the reaction mixture. This drives the equilibrium towards the hydrazone and prevents side reactions. The temperature is then raised to effect the reduction.

ParameterStandard Wolff-KishnerHuang-Minlon ModificationAdvantage of Huang-Minlon
Temperature Profile Constant high temperatureStepwise: lower temp for hydrazone formation, then higher temp for reductionMinimizes azine formation
Water Removal Not explicitly removedIn-situ distillationDrives reaction to completion
Yield ModerateHigh (often >90%)Improved efficiency

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the catalytic hydrogenation of 3-nitroisobutylbenzene?

A1: The most prevalent by-products are intermediates from incomplete reduction, namely 3-isobutylnitrosobenzene and N-(3-isobutylphenyl)hydroxylamine. Oxidation of the final this compound product can also lead to colored impurities.[1]

Q2: How can I monitor the progress of the catalytic hydrogenation to avoid incomplete reduction?

A2: The reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be taken at regular intervals to check for the disappearance of the starting material (3-nitroisobutylbenzene) and the formation of the product (this compound).

Q3: Are there alternative, milder reducing agents for the conversion of the nitro group?

A3: Yes, besides catalytic hydrogenation with H₂, other reducing agents can be used. One common alternative is using a transfer hydrogenation agent like sodium hypophosphite monohydrate in the presence of a palladium catalyst.[1]

Q4: In the Wolff-Kishner route, what is the purpose of using a strong base like potassium hydroxide?

A4: The strong base is essential for the deprotonation of the hydrazone intermediate, which is a key step in the mechanism. This deprotonation initiates the cascade that ultimately leads to the elimination of nitrogen gas and the formation of the desired methylene group.

Q5: Can the Mizoroki-Heck reaction be a viable alternative for synthesizing this compound?

A5: Yes, the Mizoroki-Heck reaction represents a modern approach. A patented method describes the palladium-catalyzed reaction of a benzene derivative with isobutene, followed by a reduction step.[2] While potentially efficient, by-products can arise from side reactions such as double bond isomerization or the formation of regioisomers. Careful optimization of the catalyst, ligand, and reaction conditions is crucial for high selectivity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitroisobutylbenzene

  • Reaction Setup: To a Parr hydrogenation vessel, add 3-nitroisobutylbenzene (10.0 g, 55.8 mmol) and 10% palladium on activated charcoal (Pd/C, 0.5 g, 5 mol%).

  • Solvent Addition: Add methanol (100 mL) to the vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 6 hours, maintaining the hydrogen pressure at 50 psi.

  • Work-up: After the reaction is complete (monitored by GC), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction for m-Aminophenyl Isobutyl Ketone

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine m-aminophenyl isobutyl ketone (10.0 g, 56.4 mmol), diethylene glycol (100 mL), and hydrazine hydrate (85% solution, 10 mL).

  • Hydrazone Formation: Heat the mixture to 100-110 °C for 1 hour.

  • Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets (10 g, 178 mmol).

  • Water Removal: Slowly heat the mixture to distill off water and excess hydrazine.

  • Reduction: Once the temperature of the reaction mixture reaches 180-200 °C, maintain it at this temperature for 4-6 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extraction and Purification: Extract the product with toluene (3 x 50 mL). Wash the combined organic layers with water until neutral, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Wolff-Kishner Reduction cluster_2 Route 3: Mizoroki-Heck Reaction 3-Nitroisobutylbenzene 3-Nitroisobutylbenzene This compound This compound 3-Nitroisobutylbenzene->this compound H2, Pd/C Intermediates Nitroso & Hydroxylamine Derivatives 3-Nitroisobutylbenzene->Intermediates Incomplete Reduction m-Aminophenyl Isobutyl Ketone m-Aminophenyl Isobutyl Ketone Hydrazone Hydrazone m-Aminophenyl Isobutyl Ketone->Hydrazone H2NNH2 Hydrazone->this compound KOH, Heat Azine By-product Azine By-product Hydrazone->Azine By-product 3-Bromoaniline + Isobutylene 3-Bromoaniline + Isobutylene Coupling Product Coupling Product 3-Bromoaniline + Isobutylene->Coupling Product Pd Catalyst Coupling Product->this compound Reduction

Caption: Synthetic routes to this compound and potential by-products.

Troubleshooting_Workflow start Synthesis of this compound observe Observe By-product Formation (e.g., via GC-MS) start->observe identify Identify By-product and Synthetic Route observe->identify incomplete_red Incomplete Reduction (Route 1) identify->incomplete_red Nitroso/Hydroxylamine over_red Over-reduction (Route 1) identify->over_red Cyclohexylamine azine Azine Formation (Route 2) identify->azine Azine optimize_h2 Increase H2 Pressure Extend Reaction Time Check Catalyst incomplete_red->optimize_h2 optimize_temp Control Temperature Moderate H2 Pressure over_red->optimize_temp huang_minlon Implement Huang-Minlon Modification azine->huang_minlon end Minimized By-products optimize_h2->end optimize_temp->end huang_minlon->end

Caption: Troubleshooting workflow for minimizing by-products.

References

Technical Support Center: Synthesis with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of aniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Oxidation and Discoloration

Q: Why did my aniline reaction mixture turn dark brown/black, and how can I prevent it?

Troubleshooting Guide:

  • Inert Atmosphere: Conduct the reaction and solvent removal under an inert atmosphere, such as nitrogen or argon, to create a protective blanket over the reaction mixture.[4]

  • Degassed Solvents: Purge solvents with an inert gas for at least 15 minutes before use to remove dissolved oxygen.[4]

  • Use of Antioxidants/Reducing Agents: Adding a small amount of zinc dust to the reaction mixture can help reduce colored impurities and prevent oxidation during heating.[5][6]

DOT Diagram: Troubleshooting Discoloration

G start Reaction Mixture Discolored? oxidation Probable Cause: Oxidation of Aniline start->oxidation Yes solutions Troubleshooting Steps oxidation->solutions step1 1. Use Inert Atmosphere (N2/Ar) solutions->step1 step2 2. Degas Solvents solutions->step2 step3 3. Add Zinc Dust solutions->step3 step4 4. Purify Starting Aniline solutions->step4 end Proceed with Reaction step1->end step2->end step3->end step4->end

Caption: Workflow for diagnosing and solving aniline oxidation issues.

Over-Reactivity in Electrophilic Aromatic Substitution (EAS)

Q: I am trying to perform a monobromination on an aniline derivative, but I am getting a 2,4,6-tribromoaniline precipitate. How can I achieve selective monohalogenation?

Troubleshooting Guide:

DOT Diagram: Controlled EAS via Amide Protection

G Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Step 1: Protection (Acetylation) SubstitutedAnilide Substituted Acetanilide Acetanilide->SubstitutedAnilide Step 2: EAS Reaction (e.g., Bromination) Product Mono-substituted Aniline (Desired Product) SubstitutedAnilide->Product Step 3: Deprotection (Hydrolysis)

Caption: Experimental workflow for selective electrophilic substitution.

Challenges in Nitration and Friedel-Crafts Reactions

Q: Why is my nitration of aniline yielding significant amounts of meta-product and tarry residues?

Q: My Friedel-Crafts alkylation/acylation reaction on aniline is not working. What is the issue?

A: Friedel-Crafts reactions fail with aniline because the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3) required for the reaction.[11][15] This acid-base reaction forms a salt complex, placing a positive charge on the nitrogen.[16] The resulting group deactivates the ring towards electrophilic substitution, thus inhibiting the reaction.[15]

Troubleshooting Guide (for both issues):

As with halogenation, the solution is to protect the amino group via acetylation. The resulting acetanilide is less basic and less activated, preventing both the reaction with the Lewis acid catalyst and the formation of the anilinium ion in acidic media.[14][15] This allows for clean para-nitration or successful Friedel-Crafts acylation, after which the acetyl group can be removed by hydrolysis.[13]

DOT Diagram: Logic of Friedel-Crafts Failure

G cluster_0 Friedel-Crafts Reaction Components Aniline Aniline (Lewis Base) Complex Deactivated Salt Complex (-NH2+-AlCl3-) Aniline->Complex Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Result Reaction Failure Complex->Result Ring is deactivated

Caption: Cause of Friedel-Crafts reaction failure with anilines.

Quantitative Data Summary

The following table summarizes the approximate product distribution in the nitration of aniline, with and without the use of a protecting group, illustrating the importance of this technique for reaction control.

Reaction ConditionOrtho-Product YieldMeta-Product YieldPara-Product YieldPrimary Side Reaction
Direct Nitration (HNO₃/H₂SO₄)~2%[15]~47%[15]~51%[15]Oxidation/Tarry products[1]
Nitration of AcetanilideLowNegligibleMajor Product[1][13]Minimal

Experimental Protocols

Protocol 1: Controlled Monobromination of Aniline via Acetylation

This protocol details the three-stage process for selectively preparing 4-bromoaniline.

Part A: Protection (Acetylation of Aniline)

  • Setup: In a fume hood, place 10 mL of aniline in a 250 mL flask. Prepare a separate solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.

  • Reaction: Slowly add the acetic anhydride solution to the aniline with constant stirring.

  • Isolation: After the initial exothermic reaction subsides, warm the mixture gently for 10 minutes. Pour the warm mixture into 250 mL of cold water with vigorous stirring to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure acetanilide.

Part B: Electrophilic Substitution (Bromination of Acetanilide)

  • Setup: Dissolve the purified acetanilide in glacial acetic acid in a flask. Cool the flask in an ice bath.

  • Reaction: Prepare a solution of bromine in acetic acid. Add this solution dropwise to the cooled acetanilide solution with continuous stirring. Maintain the temperature below 10°C.

  • Isolation: Once the addition is complete, allow the mixture to stand at room temperature for 15 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with water to remove acids, and recrystallize from ethanol.

Part C: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Setup: Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (approx. 10% w/v) for 30-40 minutes.

  • Reaction: The hydrolysis will cleave the amide bond, reforming the amino group.

  • Isolation: Cool the solution. Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the 4-bromoaniline.

  • Purification: Collect the solid 4-bromoaniline by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield the final, purified product.

References

Technical Support Center: Nitration of Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the nitration of aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) so challenging?

Direct nitration of aniline is problematic for several key reasons. The amino group (-NH₂) is a strong activating group, making the benzene ring highly reactive, but it also introduces significant complications.

  • Oxidation : The strong oxidizing nature of the nitrating mixture can oxidize the highly reactive amino group, leading to the formation of dark, tar-like byproducts and a low yield of the desired nitroanilines.[1][2][3]

  • Formation of Anilinium Ion : In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2][4] This ion is strongly deactivating and meta-directing, leading to a significant amount of the meta-nitro product, which is often not the desired isomer.[1][5][6][7][8]

  • Lack of Selectivity : Due to the formation of the anilinium ion, direct nitration results in a mixture of ortho, para, and a surprisingly high amount of meta isomers, making product separation difficult.[9][10][11][12]

Q2: I'm observing a dark, tarry substance in my reaction vessel. What is it and how can I prevent it?

The tarry substance consists of oxidation byproducts.[1][2][3] The amino group in aniline is highly susceptible to oxidation by concentrated nitric acid.[13] This leads to a complex mixture of polymerized and degraded materials.

Prevention Strategy : The most effective way to prevent oxidation is to protect the amino group before nitration. This is typically done by converting aniline to acetanilide through acetylation.[2][3] The acetamido group (-NHCOCH₃) is less activating and less susceptible to oxidation, allowing for a cleaner reaction.[2]

Q3: My nitration is producing a large percentage of meta-nitroaniline. Why is this happening when the amino group is an ortho/para director?

While the -NH₂ group is indeed an ortho/para director, the reaction is performed in a strong acid medium (H₂SO₄).[7] In these conditions, the basic amino group gets protonated, forming the anilinium ion (-NH₃⁺).[4][14] The anilinium ion is an electron-withdrawing group, which deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta position.[5][6][7][8] This is why a significant amount of the meta-isomer is formed.[1][10]

Troubleshooting Guide

Issue 1: Poor Regioselectivity and Mixed Isomer Products

Direct nitration of aniline notoriously yields a mixture of products. The distribution is heavily influenced by the acidic conditions.

Product Distribution in Direct Nitration of Aniline
IsomerTypical YieldReason for Formation
p-Nitroaniline ~51%Formed from the unprotonated aniline (ortho/para-directing). The para position is sterically favored over the ortho position.[5][10][15]
m-Nitroaniline ~47%Formed from the protonated anilinium ion (-NH₃⁺), which is meta-directing.[2][10][12]
o-Nitroaniline ~2%Formed from the unprotonated aniline but is sterically hindered by the large amino group.[5][10][12][15]
Solution: Protection of the Amino Group

To achieve high para-selectivity, the amino group should be protected via acetylation to form acetanilide. The acetamido group (-NHCOCH₃) moderates the reactivity and its steric bulk favors substitution at the para position.[4][7][16] This strategy significantly improves the yield of the desired p-nitroaniline.[17]

Caption: Comparison of direct nitration versus the protection strategy.
Issue 2: Reaction Overheating and Runaway Reactions

The nitration of aromatic compounds is a highly exothermic reaction.[18] Poor temperature control can lead to increased byproduct formation, dinitration, and potential safety hazards.[9][18]

Solution: Strict Temperature Control
  • Ice Bath : Always perform the reaction in an ice bath to dissipate heat effectively.[19][20]

  • Slow Reagent Addition : The nitrating mixture should be prepared by slowly adding sulfuric acid to nitric acid while cooling.[19] This mixture must then be added dropwise or in small portions to the cooled aniline or acetanilide solution with constant, vigorous stirring.[16][18][19][20]

  • Monitor Temperature : The internal temperature of the reaction mixture should be carefully monitored and maintained below 10-20°C.[17][18][19] If the temperature rises, the addition should be stopped until it cools down.[18]

Experimental Protocol: Synthesis of p-Nitroaniline via Acetanilide

This protocol details the most common and effective method to synthesize p-nitroaniline, avoiding the challenges of direct nitration.

Step 1: Protection (Acetylation of Aniline)

The amino group is protected by converting aniline to acetanilide. This reduces the ring's reactivity and prevents oxidation.[2]

acetylation_workflow start Start dissolve Dissolve Aniline in Acetic Anhydride start->dissolve react React to form Acetanilide dissolve->react isolate Isolate Acetanilide (Precipitation/Filtration) react->isolate end Proceed to Nitration isolate->end reaction_pathway cluster_aniline Aniline cluster_products Nitration Products cluster_byproducts Side Reactions aniline Aniline (-NH₂) anilinium Anilinium Ion (-NH₃⁺) aniline->anilinium H⁺ (Acidic Medium) ortho Ortho-Nitroaniline (Minor) aniline->ortho Ortho/Para-Directing Effect para Para-Nitroaniline (Major) aniline->para tar Tarry Oxidation Products aniline->tar Oxidation by HNO₃ meta Meta-Nitroaniline (Major byproduct) anilinium->meta Meta-Directing Effect

References

Technical Support Center: 3-Isobutylaniline Handling and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of 3-isobutylaniline. Please consult this resource to ensure the safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: There is some conflicting information regarding the hazard classification of this compound. Some sources suggest it has no known significant hazards. However, other data indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[1] Due to this conflicting data, it is crucial to handle this compound with a high degree of caution, assuming it to be a hazardous substance. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Q2: What immediate actions should I take in case of accidental exposure to this compound?

A2: In case of any exposure, prompt action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[3] Seek immediate medical attention.[2]

Q3: How should I properly store this compound in the laboratory?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6] Some sources recommend refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen or argon).[2][6]

Q4: What type of personal protective equipment (PPE) is required when working with this compound?

A4: To minimize exposure risk, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Q5: What should I do in the event of a this compound spill?

A5: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation during cleanup and wear appropriate PPE. Prevent the spill from entering drains or waterways.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or fuming upon opening the container. Exposure to air or incompatible materials.Immediately close the container if safe to do so. Work in a chemical fume hood. Ensure the storage area is free from incompatible substances.
Material has changed color (e.g., darkened). Oxidation or degradation over time or due to improper storage.Do not use the material if significant discoloration is observed, as its purity may be compromised. Dispose of it according to your institution's chemical waste guidelines.
Skin or eye irritation despite wearing PPE. Improperly fitted PPE or contamination of PPE.Re-evaluate the fit and integrity of your gloves and goggles. Ensure gloves are not reused if contaminated. Wash hands thoroughly after handling the chemical, even when wearing gloves.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N[2][7]
Molecular Weight 149.23 g/mol [2][3]
Boiling Point 245.7 ± 9.0 °C (Predicted)[2][3][6]
Density 0.944 ± 0.06 g/cm³ (Predicted)[2][3][6]
Flash Point 104.3 ± 6.5 °C (Predicted)[3][6]
Storage Temperature 2-8°C (Recommended)[2][5]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use a clean, dry syringe or pipette to transfer the liquid.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Protocol 2: Emergency Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment:

    • For small spills (<100 mL), cover the spill with a non-flammable absorbent material (e.g., vermiculite, sand).

    • For larger spills, contact your institution's emergency response team.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontamination:

    • Properly remove and dispose of all contaminated PPE.

    • Wash hands and any exposed skin thoroughly.

  • Reporting: Report the incident to your supervisor and the relevant safety office.

Visualizations

Handling_and_Safety_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency prep1 Assess Risks prep2 Gather PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Seal Container handle2->handle3 emergency1 Exposure Event handle2->emergency1 Potential Incident emergency2 Spill Event handle2->emergency2 Potential Incident post1 Clean Workspace handle3->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3 first_aid Administer First Aid emergency1->first_aid spill_response Initiate Spill Response emergency2->spill_response

Caption: Workflow for the safe handling of this compound.

Spill_Response_Logic start Spill Occurs alert Alert Others start->alert assess Assess Spill Size alert->assess small_spill Small Spill Procedure assess->small_spill <100 mL large_spill Large Spill Procedure assess->large_spill >100 mL absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect Waste absorb->collect clean Clean & Decontaminate Area collect->clean report Report Incident clean->report contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs contact_ehs->report

Caption: Decision logic for responding to a this compound spill.

References

Technical Support Center: Friedel-Crafts Reactions of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving issues with Friedel-Crafts reactions involving anilines. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts alkylation or acylation reaction fail when using aniline as a substrate?

A: Direct Friedel-Crafts reactions on aniline typically fail due to a fundamental incompatibility between the substrate and the catalyst. Aniline's amino group (-NH₂) is a strong Lewis base, while the aluminum chloride (AlCl₃) catalyst is a strong Lewis acid.

  • Catalyst Deactivation: Instead of catalyzing the reaction between aniline and the alkyl/acyl halide, the AlCl₃ reacts with the amino group of aniline itself.[1]

  • Formation of a Deactivated Salt: This acid-base reaction forms a highly deactivated anilinium salt. The nitrogen atom acquires a positive charge, which strongly withdraws electron density from the aromatic ring.

  • Inhibition of Electrophilic Substitution: An electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction, requires an electron-rich aromatic ring. The deactivated ring is no longer nucleophilic enough to attack the electrophile, thus halting the reaction.

G cluster_reactants Reactants cluster_products Result Aniline Aniline (Lewis Base) Adduct Deactivated Complex (Anilinium Salt) Aniline->Adduct Reacts With AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Adduct Forms NoReaction No Friedel-Crafts Product Adduct->NoReaction Leads to

Q2: How can I successfully perform a Friedel-Crafts acylation on an aniline derivative?

A: The most effective strategy is to temporarily "protect" the amino group by converting it into a less basic functional group before the Friedel-Crafts reaction. The most common method is acetylation, which transforms the highly basic amino group into a moderately activating acetamido group (-NHCOCH₃).

The three-step process is as follows:

  • Protection: React aniline with acetic anhydride or acetyl chloride to form acetanilide. The acetamido group is less basic and does not form a complex with AlCl₃.[1][2] It is still an ortho-, para-director, guiding the acylation to the desired positions.

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected acetanilide. The reaction now proceeds as expected.

  • Deprotection: Hydrolyze the resulting acylated acetanilide (usually under acidic or basic conditions) to remove the acetyl group and restore the amino group, yielding the final substituted aniline product.

G Aniline Aniline Acetanilide Acetanilide (Protected) Aniline->Acetanilide 1. Protection (Acetylation) Product_P Acylated Acetanilide Acetanilide->Product_P 2. Friedel-Crafts Acylation Product_F Acylated Aniline (Final) Product_P->Product_F 3. Deprotection (Hydrolysis)

Q3: Are there any direct alternatives to the Friedel-Crafts reaction for acylating anilines without a protection step?

A: Yes, while the protection-deprotection strategy is robust, other named reactions can serve as alternatives for the acylation of highly activated aromatic rings like anilines. These methods bypass the need for strong Lewis acid catalysts that cause the deactivation issue.

  • Houben-Hoesch Reaction: This reaction is suitable for synthesizing aryl ketones from electron-rich phenols and anilines.

  • Sugasawa Reaction: This is another valuable alternative for the acylation of anilines and polyalkoxyphenols.[3]

Using these alternative synthetic routes can sometimes reduce the number of steps and improve the overall yield.[3]

G Start Goal: Acylate Aniline DirectFC Direct Friedel-Crafts Start->DirectFC Protect Use Protection Strategy Start->Protect Alternative Use Alternative Rxn (e.g., Sugasawa) Start->Alternative Failure Failure DirectFC->Failure Success Success Protect->Success Alternative->Success

Data Presentation: Reaction Yield Comparison

The following table summarizes typical yields for the direct (unsuccessful) acylation of aniline versus the multi-step (successful) acylation of acetanilide.

Reaction StepSubstrateAcylating AgentCatalystSolventApprox. YieldReference
Direct Acylation AnilineAcetic AnhydrideAlCl₃ (3.2 equiv.)1,2-Dichloroethane9%[4]
Protection AnilineAcetic AnhydrideZinc DustGlacial Acetic Acid~85-95%[5]
FC Acylation AcetanilideAcetic AnhydrideGa(OTf)₃ (10 mol%)MeNO₂-LiClO₄97%[4]
FC Acylation AcetanilideChloroacetyl ChlorideAlCl₃CS₂81%[6]
Deprotection p-AcetamidoacetophenoneHCl / H₂O--High[7]

Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)

This protocol describes the acetylation of aniline using acetic anhydride and glacial acetic acid.

  • Materials:

    • Aniline (20 mL)

    • Acetic Anhydride (20 mL)

    • Glacial Acetic Acid (20 mL)

    • Zinc dust (1 pinch, to prevent oxidation)[5]

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Heating mantle or sand bath

    • Ice-cold water

    • Beaker (500 mL)

    • Buchner funnel and filter paper

  • Procedure:

    • Combine 20 mL of aniline, 20 mL of acetic anhydride, and 20 mL of glacial acetic acid in a 100 mL round-bottom flask.[8]

    • Add a small pinch of zinc dust to the mixture.[5][8]

    • Attach a reflux condenser and heat the mixture gently in a sand bath or using a heating mantle for approximately 10-15 minutes.[8]

    • After heating, allow the flask to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ~250 mL of ice-cold water while stirring continuously.[8]

    • Crude acetanilide will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with cold water to remove impurities.

    • Dry the product. For higher purity, the crude acetanilide can be recrystallized from hot water.[9]

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol is a general method for the acylation of acetanilide to form p-acetamidoacetophenone.

  • Materials:

    • Acetanilide

    • Acetic Anhydride (or other acylating agent)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Carbon Disulfide (CS₂) or Nitrobenzene (solvent)

    • Three-neck flask equipped with a reflux condenser and dropping funnel

    • Ice bath

    • Dilute HCl

  • Procedure:

    • In a three-neck flask, suspend anhydrous AlCl₃ in the solvent (e.g., CS₂). Cool the mixture in an ice bath.

    • Dissolve acetanilide in the same solvent and place it in the dropping funnel.

    • Slowly add the acetanilide solution to the stirred AlCl₃ suspension.

    • After the addition is complete, add the acylating agent (e.g., acetic anhydride) dropwise.

    • Once the addition is finished, remove the ice bath and allow the mixture to warm to room temperature. Heat under reflux for a short period if necessary to complete the reaction.

    • Carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

    • The product will precipitate. Isolate the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Protocol 3: Deprotection (Hydrolysis of p-Acetamidoacetophenone)

This protocol describes the acid-catalyzed hydrolysis to convert the acylated acetanilide back to the substituted aniline.

  • Materials:

    • p-Acetamidoacetophenone

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Sodium Hydroxide (NaOH) solution (e.g., 25%)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Place the p-acetamidoacetophenone in a round-bottom flask.

    • Add a mixture of concentrated HCl and water.

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (can be monitored by TLC).[7]

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by adding NaOH solution until the pH is between 7-8.[7] The free amine product (p-aminoacetophenone) will precipitate.

    • Isolate the crude product by filtration.

    • Recrystallize the product from water or dilute ethanol to obtain pure p-aminoacetophenone.[7]

References

Technical Support Center: Synthesis of 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-isobutylaniline. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Alternative Synthesis Routes Overview

Several synthetic pathways can be employed to produce 4-isobutylaniline. The most common and industrially relevant methods start from readily available precursors such as isobutylbenzene or isobutyrophenone. The choice of route often depends on factors like precursor availability, required purity, scalability, and safety considerations. This guide will focus on two primary, reliable methods:

  • Route 1: Nitration of Isobutylbenzene followed by Reduction. This is a classic and widely used two-step electrophilic aromatic substitution followed by a reduction.

  • Route 2: Reductive Amination of 4-Isobutylacetophenone. This method offers a more direct approach to introducing the amine group.

Synthesis Route 1: From Isobutylbenzene

This route involves the nitration of isobutylbenzene to form a mixture of nitroisobutylbenzene isomers, followed by the reduction of the para-isomer to 4-isobutylaniline.

cluster_0 Route 1: From Isobutylbenzene Isobutylbenzene Isobutylbenzene Nitration Nitration Isobutylbenzene->Nitration HNO3, H2SO4 4-Nitroisobutylbenzene 4-Nitroisobutylbenzene Nitration->4-Nitroisobutylbenzene Reduction Reduction 4-Nitroisobutylbenzene->Reduction e.g., Sn/HCl or H2/Pd-C 4-Isobutylaniline 4-Isobutylaniline Reduction->4-Isobutylaniline

Caption: Workflow for the synthesis of 4-isobutylaniline from isobutylbenzene.

Experimental Protocol: Route 1

Step 1: Nitration of Isobutylbenzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add isobutylbenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred isobutylbenzene, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice. Separate the organic layer and wash it with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography to isolate the 4-nitroisobutylbenzene.

Step 2: Reduction of 4-Nitroisobutylbenzene

  • Reaction Setup: In a round-bottom flask, add 4-nitroisobutylbenzene (1.0 eq) and ethanol.

  • Reduction: Add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid (5.0 eq). Heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

  • Extraction: Extract the product with diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Troubleshooting and FAQs: Route 1

Q1: The yield of 4-nitroisobutylbenzene is low, and I have a significant amount of the ortho-isomer. How can I improve the para-selectivity?

A1: The nitration of isobutylbenzene typically yields a mixture of ortho and para isomers. To favor the formation of the para isomer, it is crucial to maintain a low reaction temperature (0-5 °C). Running the reaction at higher temperatures can decrease the selectivity. Using a milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can also improve para-selectivity.

Q2: During the nitration, the reaction mixture turned dark brown/black, and the yield was poor. What happened?

A2: The formation of a dark color and low yield often indicates over-nitration or oxidation of the starting material. This can be caused by adding the nitrating mixture too quickly, leading to an exothermic reaction that is difficult to control. Ensure slow, dropwise addition and efficient cooling. The presence of impurities in the starting isobutylbenzene can also contribute to side reactions.

Q3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A3: Incomplete reduction can be due to insufficient reducing agent or reaction time. Ensure that at least 3 equivalents of SnCl2·2H2O are used. If the reaction is sluggish, you can try increasing the reaction time or using a different reducing agent, such as catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst.

Q4: I am having trouble separating the final product from the tin salts during work-up.

A4: The formation of tin hydroxides upon basification can make extraction difficult. After making the solution strongly basic with NaOH, ensure all tin salts have precipitated. Filtration of the mixture before extraction can help remove the solid tin hydroxides. Alternatively, using a different work-up procedure, such as adding tartaric acid to chelate the tin, can prevent the precipitation of tin salts.

Synthesis Route 2: From 4-Isobutylacetophenone

This route utilizes the reductive amination of a ketone, which is a versatile method for forming amines.

cluster_1 Route 2: From 4-Isobutylacetophenone 4-Isobutylacetophenone 4-Isobutylacetophenone Reductive Amination Reductive Amination 4-Isobutylacetophenone->Reductive Amination NH3, H2, Raney Ni or NaBH3CN, NH4OAc 4-Isobutylaniline 4-Isobutylaniline Reductive Amination->4-Isobutylaniline

Caption: Workflow for the synthesis of 4-isobutylaniline from 4-isobutylacetophenone.

Experimental Protocol: Route 2
  • Reaction Setup: In a pressure vessel, combine 4-isobutylacetophenone (1.0 eq), methanol, and a source of ammonia (e.g., ammonium acetate, 5-10 eq).

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq). Alternatively, for catalytic hydrogenation, add a catalyst like Raney Nickel.

  • Reaction: If using NaBH3CN, stir the reaction at room temperature for 24-48 hours. If using catalytic hydrogenation, seal the vessel, pressurize with hydrogen gas (e.g., 50-100 psi), and heat to 50-80 °C with vigorous stirring until hydrogen uptake ceases.

  • Work-up (for NaBH3CN): Quench the reaction by carefully adding dilute HCl. Make the solution basic with NaOH and extract the product with an organic solvent.

  • Work-up (for Catalytic Hydrogenation): Cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography.

Troubleshooting and FAQs: Route 2

Q1: The reaction is slow and gives a low yield of the desired aniline.

A1: The efficiency of reductive amination can be sensitive to the pH and the choice of reducing agent. If using sodium cyanoborohydride, the reaction is typically faster under slightly acidic conditions (pH 5-6) to promote imine formation. Ensure you are using a sufficient excess of the ammonia source. For catalytic hydrogenation, the activity of the catalyst is crucial. Ensure you are using a fresh, active catalyst.

Q2: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct.

A2: The formation of 4-isobutylphenyl-ethanol indicates that the reduction of the ketone is competing with the formation of the imine/enamine. This can happen if the concentration of ammonia is too low or if the reducing agent is too reactive towards the ketone. If using a borohydride reagent, sodium cyanoborohydride is generally preferred over sodium borohydride as it is less reactive towards ketones at neutral pH.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the starting ketone and the product aniline will have different Rf values. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amine) can help visualize the spots.

Quantitative Data Summary

ParameterRoute 1: From IsobutylbenzeneRoute 2: From 4-Isobutylacetophenone
Starting Material Isobutylbenzene4-Isobutylacetophenone
Key Steps 2 (Nitration, Reduction)1 (Reductive Amination)
Typical Overall Yield 60-75%70-85%
Purity (after purification) >98%>98%
Reaction Time 6-8 hours24-48 hours (NaBH3CN) or 8-12 hours (H2/catalyst)
Key Reagents HNO3, H2SO4, Sn/HCl or H2/Pd-CNH3 source, reducing agent (e.g., NaBH3CN or H2/catalyst)
Common Side Products Ortho- and di-nitro isomers4-isobutylphenyl-ethanol

Product Characterization: 4-Isobutylaniline

After successful synthesis and purification, it is essential to confirm the identity and purity of the 4-isobutylaniline.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.95 (d, J=8.0 Hz, 2H, Ar-H), 6.60 (d, J=8.0 Hz, 2H, Ar-H), 3.55 (s, 2H, NH₂), 2.35 (d, J=7.2 Hz, 2H, CH₂), 1.80 (m, 1H, CH), 0.85 (d, J=6.8 Hz, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 144.5, 134.8, 129.5, 115.2, 44.8, 30.1, 22.4.

  • IR (KBr, cm⁻¹): 3420, 3340 (N-H stretch), 3020 (Ar C-H stretch), 2955, 2870 (Aliphatic C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch), 820 (para-disubstituted C-H bend).

  • Mass Spectrometry (EI, m/z): 149 (M⁺), 134 (M-CH₃)⁺, 106 (M-C₃H₇)⁺.

strategies to control overreaction in aniline bromination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of aniline. The primary focus is on strategies to prevent overreaction and achieve selective mono-bromination.

Frequently Asked Questions (FAQs)

Q1: Why do I immediately get a white precipitate of 2,4,6-tribromoaniline when I add bromine water to my aniline solution?

A: This rapid formation of a 2,4,6-tribromoaniline precipitate is a common outcome of the uncontrolled bromination of aniline.[1] The amino group (-NH2) on the aniline ring is a very strong electron-donating group, which highly activates the benzene ring for electrophilic aromatic substitution.[1][2] This high reactivity causes substitution to occur readily at all available ortho and para positions, leading to the tri-substituted product without the need for a catalyst.[2][3]

Q2: How can I control this overreaction to achieve a single bromine substitution (mono-bromination)?

Q3: How does protecting the amino group as an acetanilide prevent polybromination?

A: The protection strategy works by reducing the electron-donating ability of the nitrogen atom. In acetanilide, the lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group of the acetyl moiety.[3][6][8] This makes the lone pair less available for donation into the benzene ring.[5] As a result, the acetylamino group is significantly less activating than a free amino group, allowing the bromination reaction to be controlled for mono-substitution.[3][5]

Q4: After protecting the aniline as acetanilide, which mono-bromo isomer will be the major product and why?

A: The para-bromo isomer (p-bromoacetanilide) will be the major product.[5][6] The N-acetyl group is still an ortho, para-director, but it is also sterically bulky.[3][8] This bulkiness hinders the approach of the bromine electrophile to the ortho positions, making substitution at the sterically more accessible para position far more favorable.[6][8]

Q5: Can I achieve mono-bromination simply by changing the solvent or lowering the temperature?

A: While changing conditions can help, it is often insufficient on its own. Using a non-polar solvent like carbon disulfide (CS2) instead of polar bromine water, and running the reaction at low temperatures, can reduce the rate of reaction by decreasing the availability of the bromine electrophile (Br+).[6][7] However, the aniline ring is so highly activated by the -NH2 group that even with these precautions, polybromination often still occurs.[6][7] Therefore, protection of the amino group is the more reliable method.

Q6: Are there any modern, alternative methods for the selective bromination of aniline derivatives?

A: Yes, several newer methods have been developed. For instance, copper-mediated bromination has proven to be a simple and efficient method for the selective bromination of various aniline derivatives, with some reactions achieving yields as high as 98%.[9][10] Other techniques include solid-state brominations, which can offer higher yields and selectivities in the absence of solvents, and methods that generate bromine in situ using systems like NH4Br/H2O2 to allow for a more controlled reaction.[11][12]

Troubleshooting Guide

Problem EncounteredProbable CauseRecommended Solution
Immediate formation of a white precipitate upon adding bromine.Uncontrolled reaction due to the high activation of the unprotected -NH2 group.Protect the amino group via acetylation to form acetanilide before proceeding with bromination.[3][5]
Low yield of the desired mono-bromoaniline.Incomplete acetylation, suboptimal bromination conditions, or incomplete hydrolysis (deprotection).Ensure the acetylation step goes to completion. Perform bromination in a suitable solvent like glacial acetic acid.[5] Ensure the final hydrolysis step is complete by heating with an acid or base.[8]
A mixture of ortho and para isomers is formed.The N-acetyl protecting group is an ortho, para-director.The formation of some ortho isomer is expected but is usually a minor product due to steric hindrance from the bulky acetyl group.[8] Purification via recrystallization or chromatography can isolate the desired para product.
No reaction or very poor conversion during bromination.The reaction medium is too acidic, causing protonation of the aniline to form the deactivating anilinium ion (-NH3+).[1][3]Avoid strongly acidic conditions during the bromination step itself. The acetylation/protection strategy circumvents this issue. For particularly deactivated substrates, consider alternative methods like copper-catalyzed bromination.[10]

Quantitative Data Summary

The following table summarizes the outcomes of different aniline bromination strategies.

MethodSubstrateReagents & ConditionsMajor Product(s)Reported YieldCitation(s)
Uncontrolled Reaction AnilineBromine water, room temperature2,4,6-TribromoanilineForms a high-yield precipitate[1][2][4]
Protection Strategy Aniline1. Acetic anhydride 2. Br2 in acetic acid 3. H+ or OH- / H2O, heatp-BromoanilineMajor product, high selectivity[5][8][13]
Solvent/Temp. Control AnilineBr2 in CS2, low temperatureMixture, often still includes 2,4,6-tribromoanilineVariable, often poor selectivity[6][7]
Copper-Mediation Aniline DerivativesCuBr2 / OxidantPara-bromo derivativesUp to 98%[9][10]

Key Experimental Protocol

Controlled Mono-bromination of Aniline (via Acetanilide Protection)

This three-step protocol is the standard method for achieving selective para-bromination of aniline.

Step 1: Acetylation of Aniline to form Acetanilide

  • In a fume hood, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture gently for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash thoroughly with water to remove acids, and then dry. A bisulfite wash can be used to remove excess bromine.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • After the hydrolysis is complete (typically checked by TLC), cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline. If base hydrolysis was used, the product may already be precipitated or can be extracted.

  • Collect the final p-bromoaniline product by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure p-bromoaniline.

Visualizations

The following diagrams illustrate the chemical logic and workflows discussed.

Overreaction_Problem cluster_main The Problem: Uncontrolled Bromination Aniline Aniline Process Highly Activated Ring Leads to Rapid, Uncontrolled Reaction Aniline->Process Reagent Bromine Water (Br2 / H2O) Reagent->Process Product 2,4,6-Tribromoaniline (White Precipitate) Process->Product

Caption: Uncontrolled reaction pathway of aniline with bromine water.

Protection_Strategy_Workflow cluster_workflow The Solution: Acetanilide Protection Strategy Start Aniline Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 Acetanilide (Protected Aniline) Step1->Intermediate1 Step2 Step 2: Bromination (Br2 in Acetic Acid) Intermediate1->Step2 Intermediate2 p-Bromoacetanilide (Major Product) Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid or Base) Intermediate2->Step3 End p-Bromoaniline (Final Product) Step3->End

Caption: Workflow for controlled mono-bromination via the protection strategy.

Resonance_Logic cluster_aniline Aniline: High Activation cluster_acetanilide Acetanilide: Reduced Activation Aniline N Lone Pair Benzene Ring Aniline:n->Aniline:c Strong Resonance (Donates into ring) Acetanilide Carbonyl Group N Lone Pair Benzene Ring Acetanilide:n->Acetanilide:co Resonance with C=O (Delocalization) Acetanilide:n->Acetanilide:c Weakened Resonance (Less donation into ring)

Caption: Resonance delocalization reduces ring activation in acetanilide.

References

Validation & Comparative

Characterization of 3-Isobutylaniline: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-isobutylaniline. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques for the identification and purity assessment of this compound. This document presents experimental data, detailed protocols, and a comparison with alternative analytical methods.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique and complementary information, enabling unambiguous identification and characterization. This guide details the spectral features of this compound in both ¹H and ¹³C NMR, alongside standardized experimental protocols for data acquisition. Furthermore, a comparison with other analytical techniques highlights the superior resolving power of NMR for isomeric differentiation and structural confirmation.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.09t1HAr-H
6.60d1HAr-H
6.57 - 6.52m2HAr-H
3.66bs2H-NH₂
2.41d2H-CH₂-
1.87m1H-CH(CH₃)₂
0.93d6H-CH(CH₃)₂

Solvent: CDCl₃, Reference: TMS. Data obtained from a Japanese patent.[1]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
146.5C-NH₂
143.0C-CH₂
129.0Ar-CH
118.5Ar-CH
115.5Ar-CH
112.9Ar-CH
45.2-CH₂-
28.5-CH(CH₃)₂
22.4-CH(CH₃)₂

Note: The ¹³C NMR data is based on a predictive model and typical chemical shifts for similar structures, as publicly available experimental data is limited. For definitive assignment, experimental verification is required.

Experimental Protocols

Sample Preparation
  • Weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Acquisition
  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Referencing: CDCl₃ at 77.16 ppm

Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques can be used for the characterization of this compound, each with its own advantages and limitations.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-H, aromatic C=C).Fast, inexpensive, good for functional group identification.Provides limited information on the overall molecular structure and isomer differentiation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not distinguish between isomers (e.g., 2-, 3-, and 4-isobutylaniline) without chromatographic separation.
Gas Chromatography (GC) Purity and separation of isomers.Excellent for separating volatile compounds and quantifying purity.Does not provide structural information on its own; often coupled with MS.
High-Performance Liquid Chromatography (HPLC) Purity and separation of non-volatile compounds.High resolution for separation and quantification.Similar to GC, requires a detector (e.g., UV, MS) for compound identification.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process_H1 Process 1H Data (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process 13C Data (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Analyze_H1 Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shift) Process_C13->Analyze_C13 Structure_Confirmation Structure Confirmation of This compound Analyze_H1->Structure_Confirmation Analyze_C13->Structure_Confirmation

Caption: Workflow for the characterization of this compound by NMR spectroscopy.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to confidently identify and assess the purity of this compound. While other analytical methods offer complementary information, NMR remains the gold standard for detailed structural elucidation in solution.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Isobutylaniline Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for 3-isobutylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality, safety, and efficacy. A range of analytical techniques can be employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput. This guide provides a comparative overview of the most common methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-aqueous Titration—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Methods

The choice of analytical method for this compound purity assessment is often dictated by the specific requirements of the analysis, such as the need to quantify trace impurities or to perform high-throughput screening. The following table summarizes the key performance characteristics of the principal analytical techniques.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Non-aqueous Titration
Principle Separation based on volatility and polaritySeparation based on polarityAcid-base reaction
Primary Use Purity assay and impurity profilingPurity assay and impurity profilingPurity assay (main component)
Specificity High (excellent for resolving volatile impurities and isomers)High (effective for a wide range of polar and non-polar impurities)Moderate (quantifies total basicity, not specific to this compound)
Sensitivity High (LOD/LOQ in the ppm range)High (LOD/LOQ in the ppm range)Low (typically for assay of >98% purity)
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%98-102%99-101%
Linearity (R²) > 0.999> 0.999> 0.999
Analysis Time ~15-30 minutes~10-20 minutes~5-10 minutes
Instrumentation Cost Moderate to HighModerate to HighLow
Cost per Sample ModerateModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a robust and widely used technique for the purity analysis of volatile and semi-volatile compounds like this compound. It offers excellent resolution for separating the main component from potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL in a 100 mL volumetric flask.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

    • Column: Agilent FactorFour VF-1701ms (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 120 °C held for 13 minutes, then ramped to 180 °C at a rate of 20 °C/min and held for 8 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 80:1.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities Detectable by GC:

  • Starting materials (e.g., 3-nitroisobutylbenzene)

  • Intermediates

  • By-products of incomplete reduction (e.g., nitroso compounds)

  • Isomers (e.g., 2-isobutylaniline, 4-isobutylaniline)

  • Residual solvents (e.g., toluene, ethanol)

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh 100 mg of This compound dissolve Dissolve in solvent to 1 mg/mL weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on capillary column inject->separate detect Detection by FID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate report report calculate->report Purity Report

GC-FID Experimental Workflow for this compound Purity Analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a broad range of analytes and is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH modifier like formic acid (0.1%).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis: Purity is determined by area percentage, similar to the GC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare 1 mg/mL solution in mobile phase inject Inject 10 µL into HPLC prep_sample->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate report report calculate->report Purity Report

HPLC-UV Experimental Workflow for this compound Purity Analysis.
Non-aqueous Titration

This classical titrimetric method is a cost-effective and rapid way to determine the overall purity of this compound by quantifying its basic amino group. It is best suited for assaying highly pure samples and is not intended for impurity profiling.

Methodology:

  • Reagent Preparation:

    • Titrant: Standardized 0.1 N perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution or a potentiometric electrode system.

  • Procedure:

    • Accurately weigh about 400 mg of the this compound sample into a clean, dry titration flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or immerse the electrodes of a potentiometer.

    • Titrate with 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the point of maximum inflection in the potentiometric curve).

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

      Where:

      • V = Volume of titrant consumed (mL)

      • N = Normality of the perchloric acid titrant

      • E = Equivalent weight of this compound (149.23 g/mol )

      • W = Weight of the sample (mg)

Titration_Workflow start Start weigh_sample Accurately weigh ~400 mg of this compound start->weigh_sample dissolve_sample Dissolve in 50 mL of glacial acetic acid weigh_sample->dissolve_sample add_indicator Add indicator or immerse electrodes dissolve_sample->add_indicator titrate Titrate with 0.1 N perchloric acid add_indicator->titrate endpoint Detect endpoint (color change/inflection point) titrate->endpoint calculate Calculate purity endpoint->calculate end End calculate->end

Non-aqueous Titration Workflow for this compound Purity Assay.

Conclusion

The selection of an analytical method for quantifying this compound purity is a critical decision that impacts the reliability of quality control and research outcomes. Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for comprehensive purity and impurity profiling, offering high sensitivity and specificity. Non-aqueous titration, while less specific, provides a rapid, cost-effective, and highly precise method for assaying the main component in high-purity samples. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and drug development professionals can confidently select the most suitable approach for their analytical challenges.

Comparative Reactivity in Electrophilic Aromatic Substitution: 3-Isobutylaniline vs. Phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents, a nuanced understanding of the reactivity of substituted aromatic compounds is paramount. Electrophilic Aromatic Substitution (EAS) remains a cornerstone of aromatic functionalization. This guide provides a detailed comparison of the reactivity of 3-isobutylaniline and phenol in EAS reactions, supported by established chemical principles and illustrative experimental considerations.

Executive Summary

Both this compound and phenol are highly activated substrates for electrophilic aromatic substitution, significantly more reactive than benzene. The activating nature of both substrates stems from the presence of a heteroatom with lone pairs of electrons directly attached to the aromatic ring—the amino group (-NH₂) in this compound and the hydroxyl group (-OH) in phenol. These groups donate electron density to the ring via a strong +R (resonance) effect, thereby stabilizing the arenium ion intermediate and accelerating the rate of substitution.

Generally, This compound is more reactive towards electrophilic aromatic substitution than phenol under neutral or basic conditions . This heightened reactivity is a direct consequence of the lower electronegativity of nitrogen compared to oxygen. Nitrogen is a more effective electron donor into the aromatic π-system, leading to a more electron-rich ring and a more stabilized transition state during electrophilic attack.

However, the reactivity of this compound is dramatically attenuated in acidic conditions due to the protonation of the basic amino group to form the anilinium ion (-NH₃⁺). This ion exerts a strong -I (inductive) effect, which deactivates the ring towards electrophilic attack. In contrast, phenol's reactivity is less affected by acidic conditions.

Reactivity Comparison: A Quantitative and Qualitative Overview

CompoundActivating GroupMechanism of ActivationRelative Reactivity (Qualitative)Directing Effect
This compound -NH₂ (primary amine)Strong +R effect, Weak -I effectVery HighOrtho, Para
Phenol -OH (hydroxyl)Strong +R effect, Strong -I effectHighOrtho, Para

Key Takeaways from the Data:

  • The amino group in this compound is a more potent activating group than the hydroxyl group in phenol due to the lower electronegativity of nitrogen.[1][2]

  • Both substituents are strongly ortho, para-directing due to the delocalization of the lone pair of electrons onto the ortho and para positions of the benzene ring, which stabilizes the corresponding arenium ion intermediates.[3][4]

  • The high reactivity of both compounds can lead to challenges in controlling reactions, often resulting in polysubstitution.[5][6] For instance, the bromination of both phenol and aniline can readily yield tri-substituted products.[6]

Experimental Protocol: Comparative Bromination of this compound and Phenol

To empirically determine the relative reactivity of this compound and phenol, a competitive bromination experiment can be performed. This protocol is designed to provide a qualitative or semi-quantitative assessment of which compound reacts faster.

Objective: To visually compare the rate of bromine consumption by this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Bromine in a suitable solvent (e.g., carbon tetrachloride or acetic acid)

  • Test tubes

  • Pipettes

  • Fume hood

Procedure:

  • Preparation of Substrate Solutions: Prepare equimolar solutions of this compound and phenol in a non-polar solvent like carbon tetrachloride in separate test tubes.

  • Initiation of Reaction: In a fume hood, add a dilute solution of bromine in the same solvent dropwise and with shaking to each test tube.

  • Observation: Observe the rate at which the characteristic reddish-brown color of bromine disappears. The solution that decolorizes the bromine solution more rapidly is the more reactive substrate.

  • Analysis: For a more quantitative analysis, the reaction can be monitored over time using UV-Vis spectroscopy by measuring the disappearance of the bromine absorbance.

Expected Outcome: The this compound solution is expected to decolorize the bromine solution at a significantly faster rate than the phenol solution, demonstrating its higher reactivity towards electrophilic bromination under these conditions.

Mechanistic Insights and Logical Relationships

The underlying principles governing the reactivity of these two compounds can be visualized through the following diagrams.

EAS_Activation cluster_aniline This compound cluster_phenol Phenol Aniline Aniline Ring (-NH2 group) Resonance_A Strong +R Effect (Electron Donation) Aniline->Resonance_A Phenol Phenol Ring (-OH group) N_lone_pair Nitrogen Lone Pair N_lone_pair->Aniline Attached to ring Reactivity_A High Electron Density => Very High Reactivity Resonance_A->Reactivity_A Reactivity_P Increased Electron Density => High Reactivity Reactivity_A->Reactivity_P Greater due to lower electronegativity of N Resonance_P Strong +R Effect (Electron Donation) Phenol->Resonance_P O_lone_pair Oxygen Lone Pair O_lone_pair->Phenol Attached to ring Resonance_P->Reactivity_P

Caption: Comparative Activation in EAS.

The diagram above illustrates the parallel mechanisms by which the amino and hydroxyl groups activate their respective aromatic rings for electrophilic aromatic substitution. The key differentiator is the more effective electron donation from the nitrogen atom in this compound.

EAS_Reaction_Workflow Start Aromatic Substrate (this compound or Phenol) Attack Nucleophilic Attack of π-system on E+ Start->Attack Electrophile Electrophile (E+) Electrophile->Attack Intermediate Arenium Ion Intermediate (Resonance Stabilized) Attack->Intermediate Deprotonation Deprotonation (Loss of H+) Intermediate->Deprotonation Product Substituted Product Deprotonation->Product

References

Unveiling the Structure of 3-Isobutylaniline: A Mass Spectrometry-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, precise structural elucidation of chemical entities is paramount. This guide provides a comparative analysis for the validation of the 3-isobutylaniline structure, leveraging the power of mass spectrometry. By examining its fragmentation pattern alongside its isomers, researchers can confidently confirm the identity and purity of this crucial building block.

This document outlines the characteristic mass spectrometric signature of this compound and contrasts it with its structural isomers: 2-isobutylaniline, 4-isobutylaniline, and N-butylaniline. Detailed experimental protocols and data interpretation are provided to assist researchers in achieving unambiguous structural validation.

Comparative Mass Spectral Data

The differentiation of isobutylaniline isomers via mass spectrometry is primarily achieved by analyzing the unique fragmentation patterns that arise from the distinct substitution on the aniline ring. Electron ionization (EI) mass spectrometry of these compounds typically reveals a prominent molecular ion peak, followed by a series of fragment ions that are indicative of the specific isomer.

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z) and their Interpretation
This compound 149134 : Loss of a methyl radical (-CH₃) from the isobutyl group.106 : Loss of a propyl radical (-C₃H₇) via benzylic cleavage.[1]
2-Isobutylaniline 149106 : Prominent peak due to the loss of a propyl radical, facilitated by the ortho position which can favor specific fragmentation pathways.
4-Isobutylaniline 149106 : Significant peak corresponding to the loss of a propyl radical, similar to the 3-isomer, but potentially with different relative intensity.
N-Butylaniline 149106 : Major fragment resulting from the loss of a propyl radical via cleavage of the C-N bond.93 : Fragment corresponding to the aniline radical cation.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions follows a predictable pattern, providing a clear fingerprint for its identification. The primary fragmentation events are illustrated below.

fragmentation_pathway M This compound (M⁺) m/z 149 F1 [M-CH₃]⁺ m/z 134 M->F1 -CH₃ F2 [M-C₃H₇]⁺ m/z 106 M->F2 -C₃H₇

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis of Isobutylaniline Isomers

This section details a general protocol for the analysis of isobutylaniline isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the isobutylaniline isomer in a suitable volatile solvent such as methanol or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-200.

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Identify the molecular ion peak for each isomer.

  • Analyze the fragmentation pattern and compare the relative abundances of the key fragment ions as outlined in the data table.

  • The unique fragmentation pattern will serve as the basis for the structural validation of this compound in comparison to its isomers.

By adhering to this guide, researchers can effectively utilize mass spectrometry to confirm the structure of this compound, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.

References

A Comparative Guide to the Electrophilic Substitution Reactivity of Aniline and Acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic substitution reactivity of aniline and acetanilide, two fundamental aromatic amines. Understanding their distinct reactivities is crucial for the strategic synthesis of a wide array of pharmaceutical compounds and fine chemicals. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying chemical principles governing their behavior.

Executive Summary

Aniline, with its highly activating amino (-NH₂) group, exhibits significantly greater reactivity towards electrophiles compared to acetanilide, which possesses a moderately activating acetamido (-NHCOCH₃) group. The lone pair of electrons on the nitrogen atom in aniline is readily available to donate into the benzene ring, thereby strongly activating the ortho and para positions for electrophilic attack. This high reactivity, however, often leads to challenges such as polysubstitution and oxidation, particularly under harsh reaction conditions.

Conversely, the acetyl group in acetanilide diminishes the activating effect of the nitrogen lone pair through resonance delocalization onto the adjacent carbonyl oxygen. This moderation of reactivity allows for more controlled monosubstitution reactions, predominantly at the para position due to steric hindrance from the bulky acetamido group. Consequently, the acetylation of aniline to acetanilide is a common and effective strategy to control selectivity in electrophilic aromatic substitution reactions.

Data Presentation: A Comparative Analysis

The following table summarizes the key differences in the electrophilic substitution reactivity of aniline and acetanilide based on experimental observations.

FeatureAnilineAcetanilide
Relative Reactivity Very HighModerate
Activating Group Amino (-NH₂) - Strongly ActivatingAcetamido (-NHCOCH₃) - Moderately Activating
Directing Effect Ortho, Para-directingOrtho, Para-directing
Nitration Product Distribution Mixture of ortho (2%), meta (47%), and para (51%) isomers due to anilinium ion formation in strong acid.[1]Predominantly para-nitroacetanilide (e.g., 76% para, 23% ortho for protected aniline).[2]
Bromination Product Readily forms 2,4,6-tribromoaniline precipitate.Forms mono-bromo derivative, primarily 4-bromoacetanilide (yields reported from 65.5% to 96%).[2]
Friedel-Crafts Reaction Does not undergo Friedel-Crafts reactions due to the formation of a Lewis acid-base complex with the catalyst.Can undergo Friedel-Crafts acylation, although it is a deactivated system. Yields of 9% with AlCl₃ and higher with other catalysts have been reported.[3]

Mandatory Visualization: Reactivity and Directing Effects

The following diagram illustrates the logical relationship between the functional groups of aniline and acetanilide and their resulting reactivity and regioselectivity in electrophilic aromatic substitution.

G Comparative Reactivity in Electrophilic Aromatic Substitution cluster_aniline Aniline cluster_acetanilide Acetanilide Aniline Aniline (-NH2) Aniline_LP Lone Pair on N Readily Available Aniline->Aniline_LP possesses Aniline_Reactivity High Reactivity (Strong Activation) Aniline_LP->Aniline_Reactivity leads to Aniline_Products Polysubstitution & Oxidation Prone Aniline_Reactivity->Aniline_Products results in Acetanilide Acetanilide (-NHCOCH3) Acetanilide_LP Lone Pair on N Delocalized to C=O Acetanilide->Acetanilide_LP possesses Acetanilide_Reactivity Moderate Reactivity (Moderate Activation) Acetanilide_LP->Acetanilide_Reactivity leads to Acetanilide_Products Monosubstitution (Mainly Para) Acetanilide_Reactivity->Acetanilide_Products results in

Caption: Aniline vs. Acetanilide Reactivity Pathway.

Experimental Protocols

Below are detailed methodologies for key electrophilic substitution reactions involving aniline and acetanilide.

Bromination of Aniline (to form 2,4,6-Tribromoaniline)

Objective: To demonstrate the high reactivity of aniline leading to polysubstitution.

Materials:

  • Aniline

  • Bromine water (satuated aqueous solution of bromine)

  • Glacial acetic acid

  • Distilled water

  • Beaker

  • Stirring rod

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Dissolve a small amount of aniline (e.g., 0.5 mL) in glacial acetic acid (e.g., 10 mL) in a beaker.

  • Slowly add bromine water dropwise to the aniline solution while stirring continuously.

  • Continue adding bromine water until the reddish-brown color of bromine persists, indicating the reaction is complete.

  • A pale yellow or off-white precipitate of 2,4,6-tribromoaniline will form almost immediately.

  • Pour the reaction mixture into a larger beaker containing cold distilled water (e.g., 100 mL) to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any unreacted starting materials and acid.

  • Dry the product and determine its melting point and yield.

Bromination of Acetanilide (to form 4-Bromoacetanilide)

Objective: To illustrate controlled monosubstitution of a protected amine.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (aqueous)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask

  • Stirring apparatus

  • Buchner funnel and flask

Procedure:

  • Dissolve acetanilide (e.g., 2.0 g) in glacial acetic acid (e.g., 10 mL) in an Erlenmeyer flask.

  • In a separate container, prepare a solution of bromine (e.g., 1.0 mL) in glacial acetic acid (e.g., 5 mL).

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

  • After the addition is complete, continue stirring the mixture for approximately 15-20 minutes.

  • Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) and ice.

  • If the solution retains a yellow or orange color due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.

  • Collect the crude 4-bromoacetanilide precipitate by vacuum filtration and wash it with cold water.

  • Purify the product by recrystallization from ethanol to obtain colorless needles.

  • Dry the purified product and determine its melting point and yield. A yield of 65.5% has been reported for this type of procedure.[2]

Nitration of Acetanilide (to form p-Nitroacetanilide)

Objective: To demonstrate the regioselective nitration of an activated benzene ring.

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Glacial acetic acid

  • Crushed ice

  • Ethanol (for recrystallization)

  • Beaker

  • Ice bath

  • Stirring apparatus

  • Buchner funnel and flask

Procedure:

  • Place acetanilide (e.g., 5.0 g) in a beaker and add glacial acetic acid (e.g., 5 mL) to dissolve it, warming gently if necessary.

  • Cool the acetanilide solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to the cooled solution while stirring. Keep the mixture in the ice bath.

  • In a separate, cooled test tube, prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 2 mL) to concentrated sulfuric acid (e.g., 3 mL). Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker.

  • Collect the precipitated crude p-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.

  • Dry the product and determine its melting point and yield.

Conclusion

The comparison between aniline and acetanilide provides a clear illustration of how functional group modification can be a powerful tool in directing the outcome of electrophilic aromatic substitution reactions. While aniline's high reactivity is advantageous in certain contexts, the protective acetylation to form acetanilide offers a more controlled and selective pathway for the synthesis of monosubstituted aromatic compounds. This understanding is fundamental for medicinal chemists and process development scientists in the rational design of synthetic routes to complex molecular targets.

References

A Researcher's Guide to the Computational Analysis of 3-Isobutylaniline Conformers

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols: A Roadmap to Conformer Analysis

The computational analysis of 3-isobutylaniline conformers involves a multi-step process, from initial structure generation to detailed analysis of the results. The following protocol outlines a robust workflow using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

I. Conformational Search

The initial step is to identify all possible low-energy conformations of this compound. This is crucial as the molecule possesses rotational freedom around the C-C and C-N single bonds of the isobutyl group and the bond connecting it to the aniline ring.

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search Algorithm: A systematic conformational search is performed. This can be achieved through various algorithms such as:

    • Molecular Mechanics (MM) based searches: Using force fields like MMFF94 or AMBER, these methods rapidly explore the conformational space.

    • Stochastic or Monte Carlo methods: These algorithms randomly sample different conformations.

  • Pre-optimization: The unique conformers identified are then pre-optimized using a less computationally expensive method, such as a semi-empirical method (e.g., PM6 or PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

II. Geometry Optimization and Frequency Calculations

The pre-optimized conformers are then subjected to more accurate quantum chemical calculations to obtain their final geometries and relative energies.

  • Method Selection: Density Functional Theory (DFT) with a suitable functional and basis set is a common choice. A popular and well-balanced combination is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.

  • Geometry Optimization: Each conformer is optimized to find its minimum energy structure on the potential energy surface. The optimization is typically performed until the forces on the atoms and the energy change between successive steps fall below a defined threshold.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

    • Thermodynamic Data: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

III. Data Analysis and Presentation

The final step involves analyzing the output of the calculations and presenting the data in a clear and comparative manner.

  • Relative Energy Calculation: The electronic energies of all stable conformers are obtained from the optimization output. The relative energies (ΔE) are calculated with respect to the most stable conformer (which is assigned a relative energy of 0 kcal/mol). For more accurate comparisons, Gibbs free energies (ΔG) should be used.

  • Structural Parameter Analysis: Key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted for each conformer. The dihedral angles defining the orientation of the isobutyl group are particularly important for distinguishing between different conformers.

  • Rotational Constant Calculation: The rotational constants (A, B, and C) are obtained from the frequency calculation output. These values are crucial for comparing computational results with experimental data from rotational spectroscopy.

Data Presentation: A Clear Comparison of Conformers

To facilitate easy comparison, all quantitative data should be summarized in a structured table. Below is a template table that can be populated with the results from the computational analysis.

Conformer IDRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Rotational Constants (GHz)Key Dihedral Angles (°)
A:τ(C-C-C-C):
Conformer 1 0.000.00B:τ(C-C-N-H):
C:
A:τ(C-C-C-C):
Conformer 2 valuevalueB:τ(C-C-N-H):
C:
A:τ(C-C-C-C):
Conformer 3 valuevalueB:τ(C-C-N-H):
C:
...............

Visualization of the Computational Workflow

A clear visualization of the experimental workflow is essential for understanding the logical progression of the computational analysis. The following diagram, generated using the DOT language, illustrates the key steps.

Computational_Workflow cluster_start Initial Setup cluster_search Conformational Search cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis cluster_end Final Output start Build 3D Structure of this compound search Perform Conformational Search (e.g., MM, Monte Carlo) start->search preopt Pre-optimize Unique Conformers (e.g., PM7, B3LYP/3-21G) search->preopt dft_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) preopt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy Calculate Relative Energies (ΔE, ΔG) freq_calc->energy structure Analyze Structural Parameters (Dihedral Angles) freq_calc->structure rotation Extract Rotational Constants (A, B, C) freq_calc->rotation end Comparative Data Table and Analysis energy->end structure->end rotation->end

distinguishing between 2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and organic synthesis, the precise identification of positional isomers is paramount. Subtle differences in substituent placement on an aromatic ring can drastically alter a molecule's biological activity, reactivity, and physicochemical properties. This guide provides a comprehensive comparison of 2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline, offering researchers the essential data and methodologies for their unambiguous differentiation.

Physicochemical Properties: A First Pass at Differentiation

Key physical properties such as boiling and melting points can offer initial clues for distinguishing between the isobutylaniline isomers. While experimentally determined values are not consistently available in the literature, predicted data provides a useful starting point for comparison.

Property2-IsobutylanilineThis compound4-Isobutylaniline
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol 149.23 g/mol 149.23 g/mol
CAS Number 71182-59-7131826-11-430090-17-6
Predicted Boiling Point Not available245.7 ± 9.0 °C[1]242 - 255.2 °C
Predicted Density Not available0.944 ± 0.06 g/cm³[1]Not available
Estimated Melting Point Not availableNot available1.08 °C

Note: Predicted values are computationally generated and should be used as estimates. Experimental verification is recommended.

Spectroscopic Analysis: The Key to Unambiguous Identification

Spectroscopic techniques provide the most definitive means of identifying and distinguishing between the isobutylaniline isomers. The unique electronic and steric environments of each isomer result in distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic.

  • 2-Isobutylaniline: The isobutyl group at the ortho position will cause a more complex splitting pattern for the aromatic protons due to the loss of symmetry. The aromatic region is expected to show four distinct multiplets.

  • This compound: The aromatic protons will exhibit three distinct signals: a singlet (or narrow triplet) for the proton between the two substituents, and two multiplets for the remaining protons. Some observed chemical shifts for this compound are: a triplet at ~7.05 ppm (1H), a singlet at ~6.60 ppm (1H), and a multiplet between 6.52-6.57 ppm (2H). The amine (-NH₂) protons appear as a broad singlet around 3.66 ppm, the benzylic methylene (-CH₂-) as a doublet at 2.41 ppm, the methine (-CH-) as a multiplet at 1.87 ppm, and the methyl (-CH₃) groups as a doublet at 0.93 ppm.

  • 4-Isobutylaniline: Due to symmetry, the aromatic region will show two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The number of unique signals in the aromatic region directly corresponds to the symmetry of the molecule.

  • 2-Isobutylaniline: Six distinct signals are expected in the aromatic region.

  • This compound: Six distinct signals are expected in the aromatic region.

  • 4-Isobutylaniline: Due to symmetry, only four signals are expected in the aromatic region, providing a clear point of differentiation.

Infrared (IR) Spectroscopy

The primary differences in the IR spectra of the three isomers will be observed in the "fingerprint region" (below 1500 cm⁻¹), particularly the patterns of the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

  • Ortho (2-): Typically shows a strong band around 750 cm⁻¹.

  • Meta (3-): Usually displays two bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.

  • Para (4-): Characterized by a single strong band in the 800-850 cm⁻¹ region.

All three isomers will exhibit characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹) and C-H stretching vibrations for the isobutyl group (around 2850-2960 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) at m/z 149 for all three isomers. The key to differentiation lies in the fragmentation patterns. The primary fragmentation pathway for alkyl anilines involves the cleavage of the benzylic C-C bond.

  • All isomers: A prominent peak at m/z 106 is expected, corresponding to the loss of a propyl radical ([M-43]⁺), resulting from the cleavage of the C-C bond beta to the aromatic ring.

  • The relative intensities of other fragment ions may differ based on the stability of the resulting carbocations, which is influenced by the position of the isobutyl group. Further fragmentation of the m/z 106 ion is also expected.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating the isobutylaniline isomers.

Gas Chromatography (GC)

A non-polar or moderately polar capillary column is recommended for the separation of these isomers. The elution order will depend on the boiling points and the interaction with the stationary phase. Generally, for positional isomers, the para isomer often elutes last due to its higher symmetry and ability to pack more efficiently on the column. A typical temperature program would start at a lower temperature to resolve any volatile impurities and then ramp up to elute the isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column is a suitable method for separating these isomers. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water with a buffer to control the pH. The elution order will be influenced by the hydrophobicity of the isomers.

Experimental Protocols

General GC-MS Protocol
  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Detector: Electron ionization at 70 eV, scanning from m/z 40 to 300.

General HPLC-UV Protocol
  • Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing between the three isobutylaniline isomers.

Distinguishing_Isobutylaniline_Isomers cluster_start Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Isomer Identification start Unknown Isobutylaniline Isomer NMR ¹H and ¹³C NMR start->NMR IR FT-IR Spectroscopy start->IR GCMS GC-MS start->GCMS HPLC HPLC start->HPLC NMR_data Aromatic Splitting Pattern Number of ¹³C Signals NMR->NMR_data IR_data C-H Bending (Fingerprint Region) IR->IR_data GCMS_data Retention Time Fragmentation Pattern GCMS->GCMS_data HPLC_data Retention Time HPLC->HPLC_data isomer_2 2-Isobutylaniline NMR_data->isomer_2 isomer_3 This compound NMR_data->isomer_3 isomer_4 4-Isobutylaniline NMR_data->isomer_4 IR_data->isomer_2 IR_data->isomer_3 IR_data->isomer_4 GCMS_data->isomer_2 GCMS_data->isomer_3 GCMS_data->isomer_4 HPLC_data->isomer_2 HPLC_data->isomer_3 HPLC_data->isomer_4

Caption: Workflow for distinguishing isobutylaniline isomers.

By employing a combination of these analytical techniques and carefully interpreting the resulting data, researchers can confidently distinguish between 2-isobutylaniline, this compound, and 4-isobutylaniline, ensuring the integrity and success of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Isobutylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 3-Isobutylaniline is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential safety information, logistical considerations, and a step-by-step plan for the proper disposal of this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and direct contact can be harmful.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]

Table 1: Hazard Identification and Precautionary Statements for this compound

Hazard ClassHazard StatementPrecautionary Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.[1]
Acute Toxicity, DermalH312: Harmful in contact with skin.[1]P280: Wear protective gloves and protective clothing.[1]
Acute Toxicity, InhalationH332: Harmful if inhaled.[1]P261: Avoid breathing dust/fumes.[1]
------P271: Use only outdoors or in a well-ventilated area.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number131826-11-4[2]
Molecular FormulaC10H15N[2]
Molecular Weight149.23 g/mol [3]
Boiling Point245.7±9.0 °C (Predicted)[2]
Density0.944±0.06 g/cm³ (Predicted)[2]
Storage Temperature2–8 °C under inert gas (Nitrogen or Argon)[2]

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wear impervious gloves, safety glasses, and other necessary PPE.[1]

  • Clean up the spill immediately using dry clean-up procedures to avoid generating dust.[1]

  • Use a vacuum cleaner designed for hazardous materials or sweep the material carefully.[1]

  • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]

Major Spills:

  • Evacuate the area and move upwind to avoid inhaling fumes.[1]

  • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1]

  • Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

  • Contain the spill by sweeping or shoveling the material.[1]

  • Recover as much of the product as possible and place the residues in labeled plastic bags or other suitable containers for disposal.[1]

  • If contamination of drains or waterways occurs, notify the emergency services immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] These regulations mandate a "cradle-to-grave" approach, meaning the waste is tracked from its generation to its final disposal.[5]

Step 1: Waste Identification and Segregation

  • Identify the waste material as this compound.

  • Keep the waste segregated from other chemical waste streams to avoid incompatible mixtures.

  • The waste must be collected in a suitable, closed, and properly labeled container.[6] The label should clearly state "Hazardous Waste" and identify the contents.

Step 2: On-Site Storage

  • Store the waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]

  • Ensure the storage area is protected from environmental extremes and away from incompatible materials and foodstuffs.[1]

  • Regularly inspect the container for leaks or physical damage.[1]

Step 3: Arrange for Professional Disposal

  • Disposal of this compound must be handled by a licensed hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.

  • The generator of the waste is responsible for ensuring that the waste is properly managed and treated before disposal or recycling.[5]

Step 4: Transportation and Documentation

  • For off-site disposal, a hazardous waste manifest is required to track the waste from the generation site to the treatment, storage, and disposal facility (TSDF).[8]

  • The generator must provide the disposal facility with information about the nature of the waste.[9]

Step 5: Final Disposal

  • The licensed disposal company will transport the waste to a permitted TSDF.

  • Most hazardous wastes must be treated to meet specific standards before they can be landfilled.[9] The disposal facility will handle the appropriate treatment and final disposal in accordance with national and regional regulations.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 On-Site Procedures cluster_1 Off-Site Disposal start Generation of This compound Waste identify Identify & Segregate Waste start->identify spill Spill Occurs identify->spill minor_spill Minor Spill Protocol spill->minor_spill Yes (Minor) major_spill Major Spill Protocol spill->major_spill Yes (Major) store Store in Labeled, Sealed Container in Designated Area spill->store No minor_spill->store major_spill->store contact_ehs Contact EHS for Disposal store->contact_ehs pickup Waste Pickup by Licensed Contractor contact_ehs->pickup manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport to Permitted TSDF manifest->transport treat Waste Treatment at TSDF transport->treat dispose Final Compliant Disposal treat->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Isobutylaniline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of 3-Isobutylaniline (CAS No. 131826-11-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact can be harmful.[1][2] Adherence to the following PPE guidelines is mandatory to prevent exposure.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.Prevents skin contact and absorption.[3]
Eye Protection Chemical splash goggles.Protects eyes from splashes and vapors.[3]
Skin and Body Protection Lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of harmful vapors.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining the chemical's integrity and preventing accidental exposure.

Operational Plan for Handling:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.

  • Dispensing: Avoid raising dust or creating aerosols. Use a scoop or spatula for solid forms. For liquids, pour carefully to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Storage Requirements:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and dark place.[5]

  • Recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Store away from incompatible materials such as strong oxidizing agents.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C10H15N[6]
Molecular Weight 149.23 g/mol [8]
Boiling Point 245.7 ± 9.0 °C (Predicted)[6]
Density 0.944 ± 0.06 g/cm³ (Predicted)[6]

Note: Occupational Exposure Limits (OELs) for this compound have not been established. As a reference, the OSHA PEL for aniline is 5 ppm over an 8-hour workshift, and the ACGIH TLV is 2 ppm over an 8-hour workshift.[9] It is recommended to handle this compound with engineering controls and PPE sufficient to minimize exposure to the lowest feasible level.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is essential for safety and environmental protection.

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorb: Carefully cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect: Once the material is fully absorbed, use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.